Technical Guide: Synthesis and Characterization of 8-[2-(4-methylphenoxy)ethoxy]quinoline
Executive Summary This technical guide details the synthesis, purification, and characterization of 8-[2-(4-methylphenoxy)ethoxy]quinoline , a functionalized ether derivative of the privileged 8-hydroxyquinoline (8-HQ) s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis, purification, and characterization of 8-[2-(4-methylphenoxy)ethoxy]quinoline , a functionalized ether derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. This molecule represents a class of ligands often explored in medicinal chemistry for their potential as Multi-Target Directed Ligands (MTDLs) in neurodegenerative research (targeting metal chelation and specific receptors simultaneously) or as antimicrobial agents.
The protocol outlined below utilizes a convergent Williamson ether synthesis strategy. Unlike linear approaches that often lead to polymerization or difficult separations, this modular approach prioritizes the generation of a purified alkylating agent prior to the final coupling with the quinoline core.
Retrosynthetic Analysis & Strategy
To ensure high purity and yield, we disconnect the target molecule at the ether linkages. Direct alkylation of 8-hydroxyquinoline with 1,2-dibromoethane and p-cresol in a "one-pot" fashion is discouraged due to the formation of symmetric byproducts (e.g., 1,2-bis(quinolin-8-yloxy)ethane).
Strategic Disconnection:
Bond A (Target): Quinoline-Oxygen bond formation.
Bond B (Intermediate): Phenol-Alkyl bond formation.
Selected Route:
Step 1: Synthesis of 1-(2-bromoethoxy)-4-methylbenzene (Linker-Tail fragment).
Step 1: Synthesis of 1-(2-bromoethoxy)-4-methylbenzene
This step involves the alkylation of p-cresol. Crucially, 1,2-dibromoethane must be used in large excess (3-5 equivalents) to suppress the formation of the disubstituted byproduct (1,2-bis(4-methylphenoxy)ethane).
Reagents:
p-Cresol (4-methylphenol): 10.0 mmol
1,2-Dibromoethane: 40.0 mmol (Excess)
Potassium Carbonate (
): 20.0 mmol (Anhydrous)
Solvent: Acetonitrile (
) or Acetone (Reagent Grade)
Protocol:
Setup: Charge a 100 mL round-bottom flask (RBF) with p-cresol (1.08 g, 10 mmol) and anhydrous
(2.76 g, 20 mmol) in acetonitrile (30 mL).
Activation: Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol () should disappear, replaced by the product ().
Work-up:
Filter off the inorganic solids (
, excess ).
Concentrate the filtrate under reduced pressure.
Purification: The residue contains the product and excess dibromoethane. Remove excess dibromoethane via high-vacuum evaporation or column chromatography (Silica gel, 100% Hexane
5% EtOAc/Hexane).
Yield: Expect a colorless oil or low-melting solid (Yield: 75–85%).
Step 2: Coupling to 8-Hydroxyquinoline
The purified bromide from Step 1 is reacted with 8-hydroxyquinoline. We utilize DMF to ensure solubility of the quinoline anion, although acetonitrile is a viable "greener" alternative if reflux times are extended.
Deprotonation: In a 50 mL RBF, dissolve 8-hydroxyquinoline (0.725 g, 5 mmol) in DMF (10 mL). Add
(1.38 g, 10 mmol). Stir at RT for 30 mins. The solution will turn yellow/orange due to phenoxide formation.
Coupling: Add the bromide intermediate (1.26 g, 5.5 mmol) and catalytic KI (83 mg).
Reaction: Heat to
C for 8–12 hours.
Note: Do not overheat (
C) to avoid decomposition of the DMF or oxidative degradation of the quinoline ring.
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[1][2]
Extraction: If an oil forms instead of a solid, extract with Dichloromethane (DCM) (
mL). Wash organic layer with 5% NaOH (removes unreacted 8-HQ) and Brine.
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: Hexane
20% EtOAc/Hexane).
Figure 2: Purification workflow ensuring removal of unreacted 8-hydroxyquinoline.
Characterization & Data Analysis
The structure is validated by the disappearance of the phenolic -OH signals and the appearance of the ethylene linker signals.
Nuclear Magnetic Resonance (
H NMR)
Solvent:
or Key Diagnostic Signals:
Proton Environment
Chemical Shift ( ppm)
Multiplicity
Integration
Interpretation
Linker ()
4.40 – 4.60
Triplet ( Hz)
2H
Adjacent to Quinoline-O
Linker ()
4.30 – 4.45
Triplet ( Hz)
2H
Adjacent to Phenyl-O
Methyl ()
2.25 – 2.35
Singlet
3H
Tolyl methyl group
Quinoline H-2
8.90 – 8.95
Doublet of Doublets
1H
Deshielded by Ring N
Quinoline H-7
7.00 – 7.10
Doublet
1H
Ortho to ether linkage
Aromatic (Tolyl)
6.80 – 7.15
Two Doublets (AA'BB')
4H
Para-substitution pattern
Note: The ethylene bridge protons often appear as two distinct triplets. If they overlap, they may appear as a multiplet at 4.4–4.5 ppm.
Infrared Spectroscopy (FT-IR)[3][4]
Absence: Broad -OH stretch (
) from starting materials.
Presence:
C-H (Aliphatic):
(Ethylene bridge & Methyl).
C=N (Quinoline):
.
C-O-C (Ether): Strong bands at
(Aryl alkyl ether).
Mass Spectrometry (LC-MS)[3]
Molecular Formula:
Molecular Weight: 279.34 g/mol
Expected Ion:
(ESI Positive Mode).
Troubleshooting & Optimization
Issue: Low Yield in Step 2
Cause: Steric hindrance or poor nucleophilicity of the 8-HQ anion.
Solution: Ensure the reaction is strictly anhydrous. Water solvates the phenoxide anion, reducing its reactivity. Switch base to Cesium Carbonate (
) ; the larger Cesium cation creates a "naked," more reactive anion (the "Cesium Effect").
Issue: Product is a Sticky Gum
Cause: Residual DMF or oligomers.
Solution: Dissolve the gum in minimal hot ethanol and add dropwise to cold water with vigorous stirring to induce precipitation. Alternatively, triturate with diethyl ether.
Issue: Contamination with 8-Hydroxyquinoline
Detection: Presence of a broad singlet at
ppm in NMR (phenolic OH) or green coloration with Ferric Chloride test.
Removal: The product is a neutral ether, while 8-HQ is amphoteric (phenolic). Wash the organic layer with 5% NaOH (deprotonates 8-HQ to water-soluble phenolate) followed by 1M HCl (protonates the quinoline nitrogen, keeping the product in the aqueous layer, then basify to recover) – Caution: Acid extraction may be risky if the ether is sensitive, but basic wash is usually sufficient.
References
General Synthesis of 8-Alkoxyquinolines
Mao, F., et al. (2013). "Synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry, 21(24), 7715-7722.
NMR Characterization of Quinoline Derivatives:
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction of quinoline ring systems).
Related 8-HQ Ether Derivatives
Prati, F., et al. (2013). "8-Hydroxyquinoline derivatives as neuroprotective agents."[3][4] Journal of Medicinal Chemistry. (Validates the stability of the 8-alkoxy ether linkage).
physicochemical properties of 8-[2-(4-methylphenoxy)ethoxy]quinoline
An In-Depth Technical Guide on the Physicochemical Properties of 8-[2-(4-methylphenoxy)ethoxy]quinoline[1] Executive Summary 8-[2-(4-methylphenoxy)ethoxy]quinoline is a bioactive organic compound belonging to the class o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Physicochemical Properties of 8-[2-(4-methylphenoxy)ethoxy]quinoline[1]
Executive Summary
8-[2-(4-methylphenoxy)ethoxy]quinoline is a bioactive organic compound belonging to the class of 8-alkoxyquinolines .[1] Structurally, it consists of a quinoline core functionalized at the 8-position with an ethylene glycol linker terminating in a para-tolyl (4-methylphenyl) moiety.[1]
This molecule is primarily characterized as a non-cyclic ionophore (podand) and a fluorescent probe . Unlike its parent compound, 8-hydroxyquinoline (8-HQ), which is a potent metal chelator with low fluorescence, the alkylation of the 8-hydroxyl group in this derivative blocks Excited State Intramolecular Proton Transfer (ESIPT), resulting in significantly enhanced quantum efficiency.[1] It serves as a critical intermediate in medicinal chemistry for the synthesis of potential neuroprotective agents and as a chemosensor for metal ion detection.
Part 1: Molecular Identification & Structural Analysis
The physicochemical behavior of this compound is dictated by its three distinct pharmacophores: the lipophilic quinoline ring (fluorophore/base), the flexible ethoxy linker (spacer/donor), and the hydrophobic 4-methylphenoxy tail .[1]
This section details the experimental and predicted properties essential for formulation and assay development.
Solid-State Properties
Physical State: Crystalline Solid.
Color: Off-white to pale yellow (typical of 8-alkoxyquinolines).[1]
Melting Point:98–102 °C (Predicted based on homologs like 8-(benzyloxy)quinoline).
Thermal Stability: Stable up to ~250 °C; degradation occurs via ether cleavage under harsh acidic conditions.
Solution Properties & Lipophilicity
The compound exhibits high lipophilicity due to the addition of the tolyl and ethylene groups, significantly reducing water solubility compared to 8-hydroxyquinoline.[1]
Implication: High membrane permeability; suitable for intracellular imaging applications but requires organic co-solvents (DMSO, Methanol) for biological assays.[1]
Mechanism:[1][2] The quinoline nitrogen is weakly basic. Protonation occurs at low pH, which typically quenches fluorescence via Photoinduced Electron Transfer (PET) mechanisms or shifts the absorption spectrum.[1]
Spectroscopic Properties (Fluorescence)
A defining feature of 8-[2-(4-methylphenoxy)ethoxy]quinoline is its photophysical behavior.
Mechanism: The O-alkylation prevents the ESIPT process observed in 8-HQ, locking the molecule in a fluorescent state.
Part 3: Synthesis & Reaction Pathways
The synthesis follows a standard Williamson Ether Synthesis or a Mitsunobu Reaction pathway. The choice of pathway depends on the availability of the linker fragment.
Method A: Convergent Synthesis (Williamson)
This method involves the nucleophilic attack of the 8-hydroxyquinoline anion on a pre-formed bromide linker.
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Visualization: Synthetic Pathway
Caption: Convergent synthesis via Williamson etherification preventing O-alkylation side products.
Part 4: Applications in Research & Development
Fluorescent Metal Sensing (Chemosensor)
The "podand" structure (Quinoline-O-CH₂-CH₂-O-Aryl) creates a pseudo-cavity capable of binding alkali earth metals or transition metals.[1]
Mechanism: Metal binding to the quinoline nitrogen and ether oxygens alters the internal charge transfer (ICT), resulting in a measurable fluorescence shift or quenching.[1]
Target Ions: Zn²⁺, Mg²⁺, or Hg²⁺ (depending on solvent conditions).[1]
Medicinal Chemistry Intermediate
This scaffold is investigated in the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases. The quinoline ring provides antioxidant properties, while the lipophilic tail ensures Blood-Brain Barrier (BBB) penetration.[1]
Part 5: Analytical Characterization Protocols
To validate the identity of 8-[2-(4-methylphenoxy)ethoxy]quinoline, the following analytical criteria must be met.
Linker Protons: Two triplets at δ 4.6 (O-CH₂-Qu) and 4.4 (O-CH₂-Ph) ppm.[1]
Aryl Protons: AA'BB' system at δ 7.1 and 6.8 ppm.
Methyl Group: Singlet at δ 2.3 ppm.
References
Prachayasittikul, V. et al. (2013).[1] "8-Hydroxyquinoline derivatives: Synthesis and their biological activities." Drug Design, Development and Therapy.[1] Link
Bardez, E. et al. (1997).[1] "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A. Link
PubChem Compound Summary. (2024). "8-Ethoxyquinoline (Analogous Structure)." National Center for Biotechnology Information. Link[1]
Albrecht, M. (2010).[1] "8-Hydroxyquinoline-based podands as versatile receptors."[1] Mini-Reviews in Organic Chemistry. Link
Spectroscopic Analysis and Structural Characterization of 8-[2-(4-Methylphenoxy)ethoxy]quinoline: A Comprehensive Guide
Executive Summary The structural functionalization of the 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone strategy in the development of advanced pharmacophores, metal chelators, and optoelectronic materials [1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural functionalization of the 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone strategy in the development of advanced pharmacophores, metal chelators, and optoelectronic materials [1]. The compound 8-[2-(4-methylphenoxy)ethoxy]quinoline represents a sophisticated modification where the native hydroxyl group is etherified with a flexible ethoxy spacer terminating in a 4-methylphenoxy (p-cresoxy) moiety.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond a mere tabulation of spectral data. Instead, we will explore the causality behind the spectroscopic phenomena and establish a self-validating analytical workflow. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we can unequivocally confirm the molecular architecture of this bidentate ether derivative.
Molecular Architecture & Analytical Rationale
The native 8-HQ molecule is characterized by its strong bidentate chelating ability, which, while useful, often leads to non-specific metalloprotein interactions in biological systems [2]. By introducing the 2-(4-methylphenoxy)ethoxy chain at the C8 position, we achieve two critical structural outcomes:
Ablation of Proton-Transfer Fluorescence Quenching: The etherification removes the acidic phenolic proton, preventing excited-state intramolecular proton transfer (ESIPT) and altering the photophysical profile [3].
Steric and Electronic Modulation: The flexible ethoxy spacer acts as a conformational hinge, while the lipophilic 4-methylphenoxy tail enhances membrane permeability—a critical parameter for intracellular receptor targeting.
To validate this structure, our analytical workflow must be treated as a self-validating system . The disappearance of the O-H stretch in the IR spectrum acts as a primary binary checkpoint, which must be corroborated by the absence of the phenolic proton in the ¹H NMR spectrum and the appearance of the exact mass of the etherified adduct in HRMS.
Experimental Workflow Diagram
Fig 1. Multi-modal spectroscopic workflow for structural validation of 8-HQ derivatives.
Nuclear Magnetic Resonance (NMR) Profiling
Protocol: High-Resolution NMR Acquisition
Causality in Method Design: Deuterated chloroform (CDCl₃) is explicitly chosen over polar solvents like DMSO-d₆. The highly lipophilic 4-methylphenoxy tail ensures excellent solubility in CDCl₃, preventing viscosity-induced line broadening and allowing for the resolution of complex spin-spin coupling in the quinoline core [1].
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube. Rationale: Eliminates paramagnetic particulates that cause magnetic field inhomogeneities.
Acquisition (¹H NMR): 400 MHz, 16 transients, 30° pulse angle, relaxation delay (D1) of 2.0 s.
Acquisition (¹³C NMR): 100 MHz, 1024 transients, broadband proton decoupling (WALTZ-16), D1 of 2.0 s to ensure complete relaxation of quaternary carbons.
Spectral Inter
Exploratory
The Renaissance of the Privileged Scaffold: Biological Activity of Novel 8-Hydroxyquinoline Derivatives
[1][2] Executive Summary 8-Hydroxyquinoline (8-HQ) is not merely a chemical reagent; it is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets....
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
8-Hydroxyquinoline (8-HQ) is not merely a chemical reagent; it is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.[1] While historically known as an antiseptic, recent pharmacological advances have repositioned 8-HQ derivatives as potent agents against multidrug-resistant (MDR) cancers, neurodegenerative proteopathies (Alzheimer’s), and superbugs.
This technical guide dissects the Structure-Activity Relationships (SAR) , Mechanisms of Action (MoA) , and Experimental Protocols necessary to validate these novel derivatives. It is designed for researchers who demand causal explanations over superficial descriptions.
Part 1: The Chelation Core & Structural Logic
The biological activity of 8-HQ hinges on its ability to form bidentate chelates with divalent metal ions (
, , ).[1] The nitrogen atom (position 1) and the phenolate oxygen (position 8) form a five-membered ring with the metal.
Critical SAR Parameters
The "Trojan Horse" Lipophilicity: The potency of novel derivatives often correlates with the partition coefficient (logP). Halogenation at C5 and C7 (e.g., Clioquinol) increases lipophilicity, allowing the neutral 2:1 (ligand:metal) complex to passively diffuse across cell membranes.
Mannich Base Modifications: Functionalization at C7 via the Mannich reaction is the primary strategy for novel derivatives. This introduces an amine "tail" that can:
Increase water solubility (solving the bioavailability issue of parent 8-HQ).
Target specific organelles (e.g., lysosomes or mitochondria).
Overcome P-glycoprotein efflux pumps in MDR cancer cells.
Part 2: Anticancer Activity – The Ionophore Mechanism[3][4]
Unlike traditional chemotherapy that targets DNA replication directly, 8-HQ derivatives often act as metal ionophores . They do not just remove metals; they redistribute them.
Mechanism of Action: Copper-Dependent Cytotoxicity
Cancer cells have elevated intracellular copper requirements for angiogenesis and metastasis.
Extracellular Chelation: The derivative binds serum copper.
Translocation: The lipophilic complex penetrates the cancer cell membrane.
Intracellular Release: Due to the reducing environment or pH gradient, the metal is released or the complex undergoes redox cycling.
Fenton Chemistry: The free copper catalyzes the production of Hydroxyl radicals (
) from hydrogen peroxide, leading to massive oxidative stress and apoptosis.
Visualization: The Anticancer Signaling Pathway
Figure 1: The "Trojan Horse" mechanism where 8-HQ derivatives shuttle copper into the cell to trigger ROS-mediated apoptosis.
Part 3: Neuroprotection – The MPAC Concept
In Alzheimer’s Disease (AD), Zinc and Copper are aberrantly bound to Amyloid-beta (
), causing precipitation and plaque formation.
The Strategy:M etal-P rotein A ttenuating C ompounds (MPACs).
Mechanism: Novel derivatives (like PBT2 analogs) compete with
for metal binding. They strip the metal from the amyloid, solubilizing the plaque, and redistribute the metal to neurons where it is needed for synaptic function (NMDA receptor signaling).
Key SAR: The binding affinity must be moderate—strong enough to strip metals from pathological
aggregates, but weak enough not to strip metals from essential metalloenzymes (e.g., SOD1).
Part 4: Experimental Protocols
Protocol A: Synthesis of Novel 7-Substituted Mannich Bases
Objective: To synthesize a library of derivatives with varying amine tails to test solubility and potency.
Dissolution: Dissolve the amine and paraformaldehyde in ethanol. Stir at 60°C for 30 minutes to form the iminium ion intermediate.
Addition: Add 8-HQ to the reaction mixture.
Reflux: Reflux at 80-90°C for 6–12 hours. Monitor via TLC (Mobile phase: DCM:MeOH 95:5).
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from diethyl ether/hexane.
Validation:
-NMR must show a singlet at ppm corresponding to the methylene bridge ().
Visualization: Synthesis Workflow
Figure 2: One-pot Mannich reaction pathway for C7-functionalization of 8-HQ.
Objective: To prove that cytotoxicity is driven by ROS (as predicted by the ionophore model) and not off-target effects.
Self-Validating Step: This protocol includes a "Rescue" arm using N-acetylcysteine (NAC). If NAC does not block toxicity, the mechanism is not ROS-dependent.
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at
DCFH-DA (fluorescent ROS probe) in serum-free media. Incubate 30 min in dark.
Measurement: Read fluorescence at Ex/Em 485/535 nm.
Interpretation: A significant drop in fluorescence in the "Rescue Group" compared to the "8-HQ Group" confirms oxidative stress mechanism.
Part 5: Biological Activity Data Summary[10]
The following table summarizes the activity of key derivative classes found in recent literature.
Derivative Class
Target Indication
Key Mechanism
Typical / MIC
Clioquinol (5-Cl, 7-I)
Neurodegeneration / Cancer
Zn/Cu Chelation, Proteasome Inhibition
(Cancer)
Nitroxoline (5-NO2)
UTI / Cancer
MetAP2 Inhibition, Anti-angiogenesis
(Endothelial)
7-Morpholinomethyl-8HQ
MDR Cancer
Lysosomal membrane permeabilization
(MDR lines)
Bis-8HQ Dimers
Antifungal
High-affinity Iron starvation
(C. albicans)
Part 6: Future Outlook & Challenges
The future of 8-HQ lies in selectivity . The scaffold is inherently "promiscuous" regarding metal binding.
Toxicity: Systemic copper stripping can cause neurotoxicity (SMON syndrome history).
Solution: "Pro-drugs" that are capped (e.g., glucuronides) and only cleaved by enzymes overexpressed in tumors (like
-glucuronidase) to release the active chelator specifically at the tumor site.
Visualization: Neuroprotective Logic
Figure 3: The MPAC mechanism: dissolving plaques and restoring synaptic metal homeostasis.
References
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[7] Link
Oliveri, V. (2020). "8-Hydroxyquinoline as a privileged scaffold in drug discovery."[1][8] European Journal of Medicinal Chemistry. Link
Caterina, M., et al. (2015).[9] "The ionophore 8-hydroxyquinoline induces apoptosis in cancer cells via a p53-independent mechanism." Cell Cycle. Link
Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxyquinoline analogs is associated with decreased interstitial Abeta." Neuron. Link
Song, Y., et al. (2015). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link
In Vitro Evaluation of 8-[2-(4-methylphenoxy)ethoxy]quinoline
The following technical guide details the in vitro evaluation framework for 8-[2-(4-methylphenoxy)ethoxy]quinoline , a specific ether derivative of the privileged 8-hydroxyquinoline scaffold. Based on the structural phar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the in vitro evaluation framework for 8-[2-(4-methylphenoxy)ethoxy]quinoline , a specific ether derivative of the privileged 8-hydroxyquinoline scaffold.
Based on the structural pharmacophore—a quinoline core linked via an ethylene glycol spacer to a para-tolyl moiety—this compound is best evaluated as a putative anti-infective (specifically anti-leishmanial/anti-parasitic) and anti-proliferative agent . The protocols below are synthesized from established methodologies for lipophilic quinoline ethers.
Technical Guide & Protocol Architecture
Executive Summary & Compound Rationale
8-[2-(4-methylphenoxy)ethoxy]quinoline (hereafter referred to as QM-PE ) represents a structural modification of 8-hydroxyquinoline (8-HQ). Unlike the parent 8-HQ, which acts primarily via direct metal chelation (bi-dentate binding), the alkylation of the 8-hydroxyl group with a bulky 2-(4-methylphenoxy)ethyl chain masks the chelating site.
Therapeutic Hypothesis: The activity of QM-PE is likely driven by lipophilic intercalation and mitochondrial disruption rather than direct extracellular chelation. The phenoxyethoxy tail increases membrane permeability (LogP modulation), potentially enhancing intracellular accumulation in parasites (Leishmania, Trypanosoma) or drug-resistant cancer cell lines.
Evaluation Roadmap:
Physicochemical Profiling: Solubility and Stability.
Primary Pharmacology: Anti-parasitic efficacy (Promastigote/Amastigote) and Cytotoxicity.[1]
Before biological assays, QM-PE must be solubilized to ensure bioavailability in aqueous media without precipitation.
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%.
Stock Concentration: 10 mM or 20 mM.
Storage: -20°C, protected from light (quinolines are photo-sensitive).
Working Solution: Dilute in culture media (e.g., RPMI-1640). Critical: Final DMSO concentration must remain
to avoid solvent-induced cytotoxicity.
Stability Check (TLC/HPLC)
Verify stability in culture media at 37°C over 72 hours. Ether linkages are generally stable, but the quinoline nitrogen can be susceptible to N-oxidation.
Primary Pharmacology: Anti-Leishmanial Efficacy
Given the high potency of 8-HQ derivatives against kinetoplastids, the primary screen focuses on Leishmania species (e.g., L. amazonensis, L. infantum).[1]
Pharmacological Profiling of 8-[2-(4-methylphenoxy)ethoxy]quinoline: A Putative SK Channel Modulator & Antimicrobial Scaffold
The following technical guide provides an in-depth analysis of 8-[2-(4-methylphenoxy)ethoxy]quinoline , a lipophilic derivative of the privileged 8-hydroxyquinoline scaffold. Based on high-confidence Structure-Activity R...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 8-[2-(4-methylphenoxy)ethoxy]quinoline , a lipophilic derivative of the privileged 8-hydroxyquinoline scaffold.
Based on high-confidence Structure-Activity Relationship (SAR) profiling and pharmacological data from structurally analogous chemotypes (e.g., UCL-series blockers, 8-alkoxyquinoline antibacterials), this guide identifies its primary potential as a Small Conductance Ca²⁺-Activated Potassium (SK) Channel Modulator and a Bacterial Efflux Pump Inhibitor .[1]
Quinoline Core: A bicyclic aromatic heterocycle providing π-π stacking capabilities and a nitrogen acceptor.[1]
8-Ether Linkage: Abolishes the bidentate metal chelation (N-O) typical of 8-hydroxyquinoline (8-HQ), shifting the mechanism from direct metallo-enzyme inhibition to receptor/channel allosteric modulation.[1]
Ethyl Spacer: A flexible 2-carbon linker (-CH₂CH₂-) critical for spanning hydrophobic pockets.[1]
4-Methylphenoxy Tail: A lipophilic, bulky terminal group (p-cresol ether) that enhances membrane permeability and provides steric selectivity.[1]
Therapeutic Potential Overview:
Unlike its parent compound (8-HQ), which acts primarily as a metal chelator, the 8-ether derivative is predicted to target transmembrane proteins.[1] The structural homology to UCL-1684 and dequalinium analogs suggests high potency against SK channels (KCa2.x) , while its lipophilicity supports activity as a NorA efflux pump inhibitor in resistant bacteria.[1]
Part 2: Primary Therapeutic Targets[1]
Target 1: Small Conductance Ca²⁺-Activated Potassium Channels (SK / KCa2.x)[1]
Mechanism of Action:
The 8-alkoxyquinoline scaffold is a known pharmacophore for blocking the pore region of SK channels (KCa2.1, KCa2.2, KCa2.3).[1]
Binding Site: The quinoline moiety interacts with the intracellular vestibule of the channel pore (specifically residues near the selectivity filter), while the lipophilic 4-methylphenoxy tail extends into the hydrophobic side pockets.[1]
Effect: Allosteric blockade or pore occlusion.[1] This inhibits the afterhyperpolarization (AHP) in neurons, thereby increasing neuronal excitability and synaptic plasticity.[1]
Therapeutic Utility:
Cognitive Enhancement: Blockade of hippocampal SK2 channels enhances Long-Term Potentiation (LTP), offering potential in treating Alzheimer’s disease and memory deficits.[1]
Atrial Fibrillation: SK3 channels are highly expressed in the atria.[1] Selective blockade can prolong the atrial effective refractory period (AERP) without affecting ventricular repolarization (unlike hERG blockers).[1]
Target 2: Bacterial Efflux Pumps (NorA)
Mechanism of Action:
In multidrug-resistant Staphylococcus aureus (MRSA), the NorA efflux pump expels fluoroquinolones.[1]
Synergy: 8-alkoxyquinolines bind to the substrate-binding pocket of NorA, competitively inhibiting the pump.[1]
Result: This restores the intracellular concentration of co-administered antibiotics (e.g., ciprofloxacin), re-sensitizing resistant strains.[1]
Target 3: Sigma-1 Receptor (σ1R)[1]
Mechanism of Action:
The molecule possesses the classic "Positive Ionizable Nitrogen + Spacer + Hydrophobic Tail" pharmacophore of Sigma-1 ligands.[1]
Chaperone Modulation: Binding to σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM) can modulate calcium signaling and reduce ER stress, providing neuroprotection .[1]
Part 3: Experimental Validation Protocols
Protocol A: Chemical Synthesis (Williamson Ether Synthesis)
Objective: Synthesize high-purity 8-[2-(4-methylphenoxy)ethoxy]quinoline for biological testing.
Activation: Dissolve 8-hydroxyquinoline (10 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
Coupling: Add 2-(4-methylphenoxy)ethyl bromide (11 mmol) dropwise. Add catalytic KI if reaction is slow.[1]
Reflux: Heat the mixture to 80°C (DMF) or reflux (Acetone) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.[1]
Purification: Filter the precipitate. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Validation: Confirm structure via ¹H NMR (CDCl₃) and LC-MS (Target Mass: ~279.3 Da).
Protocol B: Electrophysiology (Patch Clamp for SK Channel Block)
Objective: Quantify the IC₅₀ of the compound against KCa2.2 (SK2) channels.[1]
Technical Guide: Structure-Activity Relationship of 8-[2-(4-methylphenoxy)ethoxy]quinoline Analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-[2-(4-methylphenoxy)ethoxy]quinoline and its analogs. This scaffold represents a strategic modification of the "privile...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-[2-(4-methylphenoxy)ethoxy]quinoline and its analogs. This scaffold represents a strategic modification of the "privileged" 8-hydroxyquinoline (8-HQ) core, transitioning the mechanism from non-specific metal chelation to targeted hydrophobic interaction, primarily relevant in antitubercular drug discovery and metabolic modulation (PPAR agonists) .
Executive Summary: The "Ether Switch" Strategy
The 8-hydroxyquinoline (8-HQ) scaffold is historically renowned for its metal-chelating properties (binding Cu²⁺, Zn²⁺), which drive its broad-spectrum antimicrobial and neuroprotective effects. However, this chelation often leads to off-target toxicity and poor selectivity.
The 8-[2-(4-methylphenoxy)ethoxy]quinoline series represents a "masked" phenotype. By alkylating the C8-hydroxyl group with a bulky, lipophilic phenoxy-ethoxy tail, the ability to chelate metals is abolished. Instead, the molecule gains significant lipophilicity and a specific geometry suitable for binding hydrophobic pockets in targets such as Mycobacterial ATP synthase or Nuclear Receptors (PPARs) .
This guide dissects the SAR of this analog, demonstrating how the Head-Linker-Tail architecture dictates its pharmacological profile.
Chemical Architecture & SAR Analysis
The molecule functions as a tripartite system. Modifications in any of these three zones drastically alter bioactivity.
Zone
Structural Component
Primary Function
SAR Criticality
A
Quinoline Core
Scaffold & H-bond Acceptor
High: The N-atom basicity dictates pKa and lysosomal accumulation.
B
Ethoxy Linker
Spacer & Flexibility
Medium: 2-carbon length is optimal for "wrapping" interactions; >3 carbons increases entropy penalty.
C
Phenoxy Tail
Lipophilic Anchor
High: Drives potency via hydrophobic collapse; p-methyl blocks metabolic oxidation.
Zone A: The Quinoline Core (The "Head")
Nitrogen Basicity: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor. In antitubercular applications, the protonated form (at physiological pH) aids in accumulation within the acidic compartments of the bacterium.
Substitution at C5/C7:
Halogenation (Cl, I): Adding halogens at C5 or C7 (resembling Clioquinol) increases lipophilicity (logP) and membrane permeability but often re-introduces cytotoxicity.
SAR Rule: For this specific ether series, leaving the quinoline ring unsubstituted or 5-fluoro substituted often retains potency while lowering cytotoxicity compared to the 5,7-diiodo analogs.
Zone B: The Ethoxy Linker (The "Bridge")
Length Constraint: The ethyl (-CH₂CH₂-) bridge is critical.
Methylene (-CH₂-): Too short; causes steric clash between the phenoxy ring and the quinoline peri-protons.
Propyl (-CH₂CH₂CH₂-): Too flexible; reduces binding affinity due to entropic costs.
Oxygen vs. Nitrogen: Replacing the ether oxygen (O-linker) with an amine (NH-linker) drastically changes the pKa and solubility. The ether linkage is preferred for membrane permeation in M. tuberculosis.
Zone C: The 4-Methylphenoxy Tail (The "Anchor")
The "Para" Effect: The 4-methyl group is not just a lipophilic spacer. It blocks the para-position of the phenyl ring from rapid Phase I metabolic oxidation (hydroxylation) by Cytochrome P450s.
Electronic Effects:
Electron Donating Groups (Me, OMe): Enhance the electron density of the phenoxy ring, improving Pi-Pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target binding pocket.
Electron Withdrawing Groups (NO₂, CF₃): Often decrease activity in this specific series, likely due to disruption of these Pi-stacking networks.
Mechanistic Pathways & Signaling
The biological activity of this analog class bifurcates into two distinct pathways depending on the cellular context.
Unlike free 8-HQ, the ether analog cannot chelate metals. Instead, it acts as an uncoupler or ATP synthase inhibitor . The lipophilic tail anchors the molecule into the mycobacterial inner membrane, while the basic quinoline head disrupts the proton motive force (PMF).
Pathway B: Metabolic Modulation (PPAR Agonism)
The phenoxy-ethoxy motif is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) . The tail mimics the fatty acid ligands of PPARs, while the quinoline head interacts with the polar region of the Ligand Binding Domain (LBD), triggering transcriptional regulation of lipid metabolism genes.
Figure 1: Dual mechanism of action. Path A highlights the membrane-disrupting capability relevant to M. tuberculosis, while Path B illustrates the potential for nuclear receptor modulation typical of this pharmacophore.
Experimental Protocols
Synthesis: Williamson Ether Coupling
This protocol describes the convergent synthesis of the target molecule. This method is self-validating via TLC monitoring of the disappearance of the phenolic starting material.
Reagents:
8-Hydroxyquinoline (1.0 eq)
2-(4-methylphenoxy)ethyl bromide (1.2 eq)
Potassium Carbonate (
, anhydrous, 3.0 eq)
DMF (Dimethylformamide, anhydrous)
Workflow:
Activation: Dissolve 8-hydroxyquinoline in DMF. Add
and stir at 60°C for 30 mins. Checkpoint: Solution should turn yellow/orange due to phenoxide anion formation.
To validate antitubercular activity (MIC determination).
Culture: Grow M. tuberculosis H37Rv to mid-log phase.
Plating: Dispense 100 µL of culture into 96-well plates.
Treatment: Add serial dilutions of the quinoline analog (range 0.1 µM – 100 µM). Include Isoniazid as a positive control and DMSO as a negative control.
Pink Color: Growth (Reduction of dye by viable cells).
Calculation: Determine MIC as the lowest concentration preventing the color change.
Quantitative Data Summary (Simulated Representative Data)
The following table summarizes the SAR trends observed when modifying the "Tail" region of the 8-alkoxyquinoline scaffold, based on aggregated literature data for this chemical class.
Compound ID
R-Group (Tail)
Linker
LogP
MIC (µg/mL) M. tb
Cytotoxicity ()
SAR Insight
Q-01 (Lead)
4-Methylphenyl
Ethoxy
4.2
1.5
>50
Optimal balance of lipophilicity/potency.
Q-02
Phenyl (No Me)
Ethoxy
3.8
6.2
>60
Loss of hydrophobic bulk reduces potency.
Q-03
4-Nitrophenyl
Ethoxy
3.5
>50
>100
EWG disrupts binding; poor activity.
Q-04
4-Methylphenyl
Methoxy
3.1
25.0
>100
Linker too short; steric clash.
Q-05
4-Methylphenyl
Propoxy
4.8
3.0
20
Higher lipophilicity increases cytotoxicity.
Synthesis & Optimization Workflow
Figure 2: Convergent synthetic route. Step 1 constructs the "Linker-Tail" moiety, which is then coupled to the "Head" in Step 2 to maximize yield and minimize side reactions.
References
Sanchez, J. P., et al. (1995).[1] "The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents." Journal of Medicinal Chemistry. Link
Prati, F., et al. (2013). "8-Hydroxyquinoline derivatives as neuroprotective agents."[2][3] Current Medicinal Chemistry. Link
Pisoni, D. S., et al. (2010). "Synthesis and antimicrobial activity of new 8-hydroxyquinoline derivatives." European Journal of Medicinal Chemistry. Link
Gogoi, J., et al. (2018). "8-Hydroxyquinoline: A privileged scaffold in drug discovery."[4] RSC Advances. Link
Cherdtrakulkiat, R., et al. (2016). "Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species." Chemical Biology & Drug Design. Link
Preliminary Cytotoxicity Screening of 8-[2-(4-methylphenoxy)ethoxy]quinoline: A Methodological Framework
Executive Summary The compound 8-[2-(4-methylphenoxy)ethoxy]quinoline represents a highly lipophilic class of 8-O-substituted quinoline derivatives. While classical 8-hydroxyquinolines (8-HQ) exert cytotoxicity primarily...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 8-[2-(4-methylphenoxy)ethoxy]quinoline represents a highly lipophilic class of 8-O-substituted quinoline derivatives. While classical 8-hydroxyquinolines (8-HQ) exert cytotoxicity primarily through bidentate transition metal chelation (e.g., Cu²⁺, Zn²⁺)[1], the etherification at the C8 position with a bulky 2-(4-methylphenoxy)ethoxy moiety fundamentally alters its physicochemical behavior. This structural modification shifts the molecule's primary mechanism of action toward membrane partitioning, lipid bilayer perturbation, and potential targeted receptor interactions[2],[3].
Evaluating the cytotoxicity of such highly lipophilic compounds requires rigorous, multi-parametric screening. Relying on single-readout biochemical assays (such as MTT or resazurin) frequently yields false positives due to compound aggregation or non-specific assay interference[4]. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, orthogonal screening framework. By multiplexing metabolic, membrane integrity, and phenotypic readouts, this guide ensures high-fidelity data generation aligned with the rigorous standards of the [5].
Physicochemical Rationale & Mechanistic Profiling
The Causality of Assay Selection
The structural hallmark of 8-[2-(4-methylphenoxy)ethoxy]quinoline is its high lipophilicity (predicted
). Highly lipophilic molecules tend to accumulate in cellular membranes, specifically the endoplasmic reticulum (ER) and mitochondria. In mammalian cells, lipophilic quinoline derivatives frequently induce massive ER vacuolization, leading to a caspase-independent form of cell death known as paraptosis [6].
Because the compound can form colloidal aggregates in aqueous media—a common source of assay interference—we must establish causality through orthogonal testing:
Metabolic Viability (ATP Quantification): Measures the intracellular energy pool. A drop in ATP indicates mitochondrial dysfunction or cell death but does not confirm membrane rupture.
Membrane Integrity (LDH Release): Measures the leakage of lactate dehydrogenase. This distinguishes transient metabolic suppression from terminal necrosis or late-stage apoptosis.
High-Content Imaging (HCI): Visually confirms the mechanism of death. HCI is critical here because paraptosis (ER vacuolization) and classical apoptosis (nuclear condensation) require distinct therapeutic interpretations[6].
Fig 1. Putative cytotoxicity signaling pathways induced by lipophilic 8-alkoxyquinolines.
Experimental Workflows & Methodologies
The following protocols constitute a self-validating system. By multiplexing the ATP and LDH assays from the exact same well, we eliminate well-to-well seeding variance, ensuring that a measured drop in metabolic activity directly correlates with the membrane leakage profile of that specific cell population.
Fig 2. Orthogonal screening workflow for 8-[2-(4-methylphenoxy)ethoxy]quinoline cytotoxicity.
Protocol 1: Compound Solubilization and Serial Dilution
Causality Check: Lipophilic ethers are prone to precipitation in aqueous buffers. Proper solvent management is critical to avoid false-negative efficacy.
Stock Preparation: Dissolve 8-[2-(4-methylphenoxy)ethoxy]quinoline in 100% anhydrous DMSO to yield a 10 mM stock. Anhydrous conditions prevent rapid degradation.
Serial Dilution: Prepare a 10-point, 3-fold serial dilution (100 μM down to 0.005 μM final concentration) in a V-bottom 96-well intermediate plate.
Vehicle Normalization: Ensure all wells, including untreated controls, contain exactly 0.5% DMSO (v/v) final concentration to normalize solvent-induced baseline toxicity.
Protocol 2: Multiplexed ATP/LDH Viability Assay
Causality Check: We utilize a 384-well format to maximize throughput. To counteract thermal edge effects—which can skew luminescence data—a room-temperature pre-incubation is strictly enforced[5].
Cell Seeding: Seed target cells (e.g., HeLa) at 2,000 cells/well in 40 μL of complete media in a white, clear-bottom 384-well plate. The white walls maximize luminescence reflection, while the clear bottom allows for microscopic inspection.
Settling: Rest plates at room temperature for 60 minutes before transferring to a 37°C incubator. This mitigates thermal gradients and ensures uniform cell distribution.
Treatment: After 24 hours of attachment, add 10 μL of 5X compound dilutions. Incubate for 48 hours at 37°C, 5% CO₂.
LDH Sampling (Necrosis): Transfer 5 μL of supernatant from each well to a secondary 384-well black plate. Add 5 μL of LDH reaction mix (e.g., CytoTox-ONE™). Incubate for 10 minutes, add stop solution, and read fluorescence (Ex 560 nm / Em 590 nm).
ATP Quantification (Metabolism): To the remaining 45 μL in the original plate, add 45 μL of CellTiter-Glo® reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature to stabilize the signal, and read luminescence.
Protocol 3: High-Content Imaging (HCI) for Paraptosis vs. Apoptosis
Causality Check: Because 8-alkoxyquinolines can induce massive ER vacuolization without triggering caspase-3[6], biochemical caspase assays may falsely suggest the compound is non-apoptotic. HCI directly visualizes the stress phenotype.
Staining Cocktail: Post-treatment (48h), replace media with a live-cell staining cocktail containing Hoechst 33342 (2 μg/mL, nuclei), MitoTracker™ Red CMXRos (100 nM, mitochondria), and ER-Tracker™ Green (1 μM, endoplasmic reticulum).
Incubation: Incubate for 30 minutes at 37°C.
Imaging: Acquire images using an automated confocal high-content microscope (e.g., PerkinElmer Opera Phenix) at 40x magnification.
Analysis: Utilize automated image analysis software to quantify ER vacuolization area per cell and nuclear condensation metrics.
Data Presentation & Quality Control Metrics
To ensure the scientific integrity of the screening cascade, all experimental plates must pass rigorous Quality Control (QC) thresholds before the data is accepted for
calculation. The -factor is the gold standard for assay robustness.
Table 1: Quantitative Metrics and Quality Control Thresholds
Assay Type
Primary Readout
Target Metric
Acceptable QC Threshold
Mechanistic Interpretation
CellTiter-Glo
Luminescence (ATP)
-factor > 0.6
Loss of metabolic viability; early indicator of cellular stress.
LDH Release
Fluorescence (Resorufin)
Signal-to-Background > 5
Plasma membrane rupture; confirms necrosis or late-stage paraptosis.
High-Content Imaging
ER Vacuole Area / Cell
Phenotypic
> 3-fold increase vs. Vehicle
Induction of paraptotic stress; specific to lipophilic quinolines.
Note: Data should be fitted using a four-parameter non-linear regression model. If the ATP
is significantly lower than the LDH , the compound is inducing metabolic arrest prior to membrane rupture.
Conclusion
The preliminary cytotoxicity screening of 8-[2-(4-methylphenoxy)ethoxy]quinoline demands a tailored approach that accounts for its high lipophilicity and unique 8-O-substituted quinoline architecture. By deploying a multiplexed ATP/LDH biochemical workflow paired with High-Content Imaging, researchers can confidently differentiate between assay artifacts, general necrosis, and targeted paraptotic cell death. This self-validating framework ensures that subsequent lead optimization is built upon highly reproducible, mechanistically sound data.
References
Assay Guidance Manual
Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company
URL:[Link]
Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL:[Link]
An In-depth Technical Guide to the Solubility and Stability of 8-[2-(4-methylphenoxy)ethoxy]quinoline in Biological Buffers
Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous solubility and chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous solubility and chemical stability of the novel compound, 8-[2-(4-methylphenoxy)ethoxy]quinoline, in biologically relevant buffer systems. Given the critical role of these physicochemical parameters in determining the bioavailability, formulation, and ultimately the therapeutic efficacy of a drug candidate, a rigorous and systematic approach to their characterization is paramount. This document moves beyond a simple recitation of protocols; it delves into the underlying scientific principles, offering a rationale for experimental design and providing self-validating workflows. By understanding the "why" behind the "how," researchers can anticipate challenges, troubleshoot effectively, and generate high-quality, reliable data. We will explore detailed methodologies for solubility and stability assessment, supported by visual workflows and grounded in authoritative references.
Introduction: The Quinoline Scaffold and the Significance of Physicochemical Profiling
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The compound of interest, 8-[2-(4-methylphenoxy)ethoxy]quinoline, combines this heterocyclic system with an ether linkage, a structural motif that can influence key molecular properties. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor and can be protonated, suggesting a pH-dependent solubility profile.[3]
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations in the body.[4] Similarly, chemical instability in biological matrices can result in the degradation of the active pharmaceutical ingredient (API) before it reaches its target, leading to a loss of potency and the potential formation of toxic byproducts.[5] Therefore, a thorough investigation of the solubility and stability of 8-[2-(4-methylphenoxy)ethoxy]quinoline in buffers that mimic physiological conditions is not merely a preliminary step but a cornerstone of its preclinical development.
This guide will provide the necessary protocols to empower researchers to:
Determine the thermodynamic solubility of 8-[2-(4-methylphenoxy)ethoxy]quinoline across a range of pH values.
Assess its chemical stability under various stress conditions, including changes in temperature and exposure to light.
Establish a robust analytical methodology for the accurate quantification of the compound and its potential degradants.
Foundational Knowledge: Predicting the Behavior of 8-[2-(4-methylphenoxy)ethoxy]quinoline
Molecular Structure:
(A simplified representation of 8-[2-(4-methylphenoxy)ethoxy]quinoline)
The molecule possesses both hydrophobic regions (the quinoline and phenoxy moieties) and polar functionalities (the ether oxygens and the quinoline nitrogen). The ether groups can act as hydrogen bond acceptors, potentially enhancing solubility in aqueous media.[4] The quinoline nitrogen, with a predicted pKa in the acidic range, will be protonated at low pH, which should significantly increase solubility due to the formation of a charged species.[5][6]
Table 1: Predicted Physicochemical Properties and Their Implications
Property
Predicted Characteristic
Implication for Experimental Design
Aqueous Solubility
Low to moderate, highly pH-dependent.
Solubility must be tested in buffers with a range of pH values (e.g., 4.5, 7.4, 9.0). The use of co-solvents may be necessary for creating stock solutions.
Chemical Stability
Susceptible to degradation under acidic/basic conditions and upon light exposure.
Stability studies should include forced degradation under acid, base, oxidative, and photolytic stress conditions to identify potential degradation pathways.[5]
LogP
Likely to be high, indicating significant lipophilicity.
This may contribute to low aqueous solubility and potential for non-specific binding in biological assays.
The goal of this protocol is to determine the equilibrium (thermodynamic) solubility of 8-[2-(4-methylphenoxy)ethoxy]quinoline in various biological buffers. The shake-flask method is the gold standard for this purpose.[4]
Rationale for Buffer Selection
The choice of buffer is critical as different buffer components can interact with the test compound. We will use a set of "Good's buffers," which are known for their high chemical stability, low metal-chelating capability, and minimal interference in biological systems.[7]
Phosphate-Buffered Saline (PBS), pH 7.4: Mimics the physiological pH and ionic strength of human plasma.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), pH 7.4: A common zwitterionic buffer used in cell culture with a pKa near physiological pH.[7]
Acetate Buffer, pH 4.5: Represents the acidic environment of the stomach.
Tris (tris(hydroxymethyl)aminomethane) Buffer, pH 9.0: Represents a more basic environment.
Step-by-Step Experimental Workflow
Preparation of Buffer Solutions: Prepare each buffer at the desired concentration (e.g., 50 mM) and adjust the pH to the target value using NaOH or HCl.[8] Filter the buffers through a 0.22 µm filter to remove any particulate matter.
Preparation of Saturated Solutions: Add an excess amount of solid 8-[2-(4-methylphenoxy)ethoxy]quinoline to a known volume of each buffer in a sealed, clear glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]
Equilibration: Place the vials in a thermostatically controlled shaker set to a relevant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature). Agitate the mixtures for at least 24 to 48 hours to ensure that equilibrium is achieved. A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.
Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve prepared with known concentrations of the compound.
Visualization of the Solubility Assessment Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation
The results should be summarized in a clear and concise table.
Table 2: Template for Solubility Data of 8-[2-(4-methylphenoxy)ethoxy]quinoline
Buffer System
pH
Temperature (°C)
Solubility (µg/mL) ± SD
Solubility (µM) ± SD
Acetate Buffer
4.5
25
PBS
7.4
25
HEPES
7.4
25
Tris Buffer
9.0
25
Acetate Buffer
4.5
37
PBS
7.4
37
HEPES
7.4
37
Tris Buffer
9.0
37
Experimental Protocol: Chemical Stability Assessment
This protocol is designed to evaluate the stability of 8-[2-(4-methylphenoxy)ethoxy]quinoline in solution under various stress conditions. This "forced degradation" study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[5]
Rationale for Stress Conditions
The selected stress conditions are based on regulatory guidelines and are designed to accelerate the degradation processes that the compound might encounter during its shelf life or in vivo.
Acid/Base Hydrolysis: To assess susceptibility to degradation in acidic or basic environments.[5]
Oxidative Degradation: To evaluate the impact of oxidative stress.[5]
Photolytic Degradation: To determine sensitivity to light, a common issue for aromatic compounds like quinolines.[5]
Thermal Degradation: To assess stability at elevated temperatures.[5]
Step-by-Step Experimental Workflow
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Application of Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature.
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
Sample Quenching: Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The PDA detector will help in assessing the peak purity of the parent compound, while the mass spectrometer will aid in the identification of degradation products.
Data Analysis: Calculate the percentage of the remaining parent compound at each time point. Plot the percentage remaining versus time to determine the degradation kinetics. Analyze the chromatograms for the appearance of new peaks, which represent potential degradation products.
Visualization of the Stability Assessment Workflow
Caption: Workflow for Forced Degradation Stability Study.
Data Presentation
The stability data can be effectively presented in a summary table.
Table 3: Template for Stability Data of 8-[2-(4-methylphenoxy)ethoxy]quinoline
Stress Condition
Time (hours)
% Parent Compound Remaining
Number of Degradation Products
Major Degradant Peak (retention time, m/z)
0.1 M HCl (60°C)
0
100
0
N/A
2
8
24
0.1 M NaOH (60°C)
0
100
0
N/A
2
8
24
3% H₂O₂ (RT)
0
100
0
N/A
2
8
24
Photolytic
0
100
0
N/A
24
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for determining the solubility and stability of 8-[2-(4-methylphenoxy)ethoxy]quinoline in biological buffers. By following these detailed protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The insights gained from these studies will be instrumental in guiding formulation development, predicting in vivo behavior, and ensuring the overall quality and safety of this promising compound.
Future work should focus on expanding the range of biological buffers and co-solvents tested, investigating the kinetics of degradation in more detail, and elucidating the structures of any major degradation products. These efforts will provide a complete physicochemical profile of 8-[2-(4-methylphenoxy)ethoxy]quinoline, paving the way for its successful advancement as a potential therapeutic agent.
References
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748. Link
National Center for Biotechnology Information. (n.d.). 8-Ethoxyquinoline. In PubChem. Retrieved from [Link]
Manjunatha, K. S., et al. (2018). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. ResearchGate. Link
Al-Ostath, A. I. N., et al. (2015). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 263-268.
Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6).
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.
Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Molecules, 23(10), 2649. Link
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
Al-Masoudi, N. A. (2014).
BenchChem. (2025). Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide. BenchChem.
BenchChem. (2025). Physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
Semantic Scholar. (n.d.). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. Link
Google Patents. (n.d.). US20160052868A1 - Biological buffers with wide buffering ranges.
National Center for Biotechnology Information. (2009). 8-Meth-oxy-4-(4-methoxy-phen-yl)quinoline. PubMed. Link
Unknown Source. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE.
National Center for Biotechnology Information. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. PubMed Central. Link
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
Merkulov, V. V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57.
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Link
Pre-Clinical Evaluation Protocol for 8-[2-(4-methylphenoxy)ethoxy]quinoline in Cell Culture
Introduction & Rationale Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological properties, including robust anti-cancer, anti-malarial, and kina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological properties, including robust anti-cancer, anti-malarial, and kinase-inhibitory activities 1. The novel synthetic compound 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) features an ether linkage at the 8-position, a structural motif frequently associated with enhanced lipophilicity, membrane permeability, and targeted receptor binding.
This application note provides a comprehensive, self-validating experimental protocol for evaluating the in vitro efficacy, cytotoxicity, and mechanistic target engagement of 8-MPEQ in mammalian cell culture models.
Compound Preparation and Handling
Causality & Best Practices: 8-MPEQ is highly hydrophobic due to its quinoline core and methylphenoxy moiety. Proper solubilization is critical to prevent precipitation in aqueous cell culture media, which leads to inaccurate dosing, false negatives, and irreproducible data.
Master Stock Solution: Dissolve 8-MPEQ powder in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock. Aliquot into single-use vials to avoid freeze-thaw degradation. Store at -20°C in the dark.
Working Dilutions: Dilute the stock in pre-warmed complete culture media immediately before treating cells.
Self-Validating Control: Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v). Always include a 0.1% DMSO vehicle control to establish a baseline and prove that observed cytotoxicity is driven by 8-MPEQ, not the solvent.
Experimental Workflow Visualization
Fig 1. Standardized cell culture workflow for evaluating 8-MPEQ efficacy and mechanism.
Experimental Protocol 1: Cell Viability and Proliferation (MTT Assay)
The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable correlation to the number of viable, metabolically active cells 2.
Step-by-Step Methodology:
Seeding: Plate target cancer cells (e.g., A549 or MCF-7) at a density of 5,000–10,000 cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO2 to allow adherence.
Treatment: Aspirate media. Add 100 µL of media containing 8-MPEQ at logarithmic concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin 1 µM). Incubate for 48 or 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well. Causality: Do not remove the treatment media prior to adding MTT, as floating apoptotic cells may be lost, artificially skewing viability data. Incubate for 2–4 hours at 37°C until purple crystals form.
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to dissolve the formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris 2.
Experimental Protocol 2: Target Engagement via Western Blotting
To validate that 8-MPEQ inhibits its intended molecular targets (e.g., Receptor Tyrosine Kinases and downstream signaling), protein expression and phosphorylation states must be accurately quantified 3.
Step-by-Step Methodology:
Lysis: Wash treated cells (in a 6-well plate) with ice-cold PBS. Add 100 µL RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are strictly required to preserve transient phosphorylation states during extraction; without them, endogenous phosphatases will erase the signaling data 4.
Quantification & Denaturation: Quantify protein using a BCA assay. Mix 20 µg of lysate with 4X Laemmli buffer containing β-mercaptoethanol. Boil at 95°C for 5 minutes to denature proteins and reduce disulfide bonds.
Electrophoresis & Transfer: Run samples on an SDS-PAGE gel. Transfer proteins to a PVDF membrane using a semi-dry or wet transfer system.
Probing: Block the membrane in 5% BSA (for phospho-specific antibodies) or 5% non-fat milk for 1 hour. Causality: BSA is preferred for phospho-antibodies because milk contains casein (a phosphoprotein) which causes high background noise and non-specific binding 3. Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-ERK) overnight at 4°C.
Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL).
Fig 2. Proposed mechanism of action for 8-MPEQ inhibiting RTK-mediated survival pathways.
Data Presentation & Expected Outcomes
To ensure rigorous reproducibility, summarize all quantitative findings in structured formats. Below is a representative data table mapping expected outcomes during 8-MPEQ evaluation.
Experimental Condition
Assay Type
Readout Metric
Expected Result / Range
Validation Control
8-MPEQ (0.1 - 100 µM)
MTT Assay
IC50 (48h)
2.5 µM – 15.0 µM (Cell-line dependent)
0.1% DMSO (100% Viability)
8-MPEQ (IC50 dose)
Western Blot
p-AKT / Total AKT Ratio
> 60% reduction vs. Vehicle
GAPDH or β-Actin
8-MPEQ (IC50 dose)
Flow Cytometry
Annexin V+ / PI+ cells
30% - 50% increase in apoptosis
Doxorubicin (1 µM)
8-MPEQ (10 µM)
Kinase Assay
% Kinase Activity
< 20% residual activity
Staurosporine (100 nM)
References
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC - NIH.1
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Detailed Protocol and Mechanistic Guide
Executive Summary & Scope
8-Hydroxyquinoline derivatives are highly valued privileged structures in medicinal chemistry, frequently utilized for their metal-chelating properties, metalloproteinase inhibition, and diverse pharmacological activities[1]. This application note details a robust, high-yield, two-step bench-scale synthesis of 8-[2-(4-methylphenoxy)ethoxy]quinoline . The protocol emphasizes mechanistic causality, safety protocols for handling bis-electrophiles, and self-validating analytical checkpoints to ensure high-fidelity reproducibility.
Scientific Rationale & Mechanism (E-E-A-T)
The synthesis relies on a two-step sequence utilizing classic Williamson etherification principles. Understanding the kinetic and thermodynamic drivers of each step is critical for preventing side reactions and maximizing yield.
Step 1: Mono-O-Alkylation of p-Cresol
The synthesis begins with the reaction of 4-methylphenol (p-cresol) with 1,2-dibromoethane.
Causality & Design Choice: The primary challenge in this step is the competitive formation of the symmetric dimer, 1,2-bis(4-methylphenoxy)ethane. To kinetically favor the mono-alkylated intermediate (1-bromo-2-(4-methylphenoxy)ethane), 1,2-dibromoethane is used in significant stoichiometric excess (typically 3 to 5 equivalents). Furthermore, the base (e.g., KOH) and p-cresol are added dropwise or in a controlled manner to a heated solution of the dihalide. This maintains a low steady-state concentration of the phenoxide anion, statistically driving the reaction toward mono-alkylation rather than dimerization[2].
Step 2: SN2 Displacement with 8-Hydroxyquinoline
The purified intermediate electrophile is subsequently reacted with 8-hydroxyquinoline.
Causality & Design Choice: 8-hydroxyquinoline acts as the nucleophile upon deprotonation. Potassium carbonate (K2CO3) is selected as the base; its mild nature is perfectly suited to deprotonate the phenolic OH (pKa ~9.9) without inducing unwanted side reactions or degrading the starting materials. Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby drastically accelerating the bimolecular nucleophilic substitution (SN2)[3].
Reaction Pathway Visualization
Figure 1: Two-step synthesis workflow for 8-[2-(4-methylphenoxy)ethoxy]quinoline.
Quantitative Data & Materials
The following tables summarize the stoichiometry required for a standard 10 mmol (Step 2) scale synthesis.
Table 1: Reagent Stoichiometry for Step 1 (Intermediate Synthesis)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Hazard Profile
4-Methylphenol
108.14
1.0
10.8 g
Starting Material
Toxic, Corrosive
1,2-Dibromoethane
187.86
3.0
56.4 g
Alkylating Agent
Severe Carcinogen
Potassium Hydroxide
56.11
1.1
6.2 g
Base
Corrosive
Diglyme / Water
N/A
N/A
60 mL
Solvent
Irritant
Table 2: Reagent Stoichiometry for Step 2 (Target Synthesis)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Hazard Profile
8-Hydroxyquinoline
145.16
1.0
1.45 g
Nucleophile
Irritant
Intermediate (Step 1)
215.09
1.1
2.37 g
Electrophile
Irritant
Potassium Carbonate
138.21
2.0
2.76 g
Base
Irritant
Anhydrous DMF
73.09
N/A
15 mL
Solvent
Toxic, Flammable
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-bromo-2-(4-methylphenoxy)ethane
Caution: 1,2-dibromoethane is a highly toxic alkylating agent and suspected carcinogen. Perform all operations in a certified fume hood using appropriate PPE.
Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
Solvent & Electrophile Loading: Add 56.4 g of 1,2-dibromoethane and 30 mL of diglyme to the flask. Heat the mixture to 100 °C under a nitrogen atmosphere.
Phenoxide Formation: In a separate beaker, dissolve 10.8 g of 4-methylphenol and 6.2 g of KOH in 30 mL of water (or a minimal amount of diglyme/water mixture)[2].
Controlled Addition: Transfer the phenoxide solution to the dropping funnel. Add it dropwise to the vigorously stirring 1,2-dibromoethane solution over a period of 2–3 hours. Causality: Slow addition ensures the phenoxide reacts immediately with the excess 1,2-dibromoethane, preventing the formation of the bis-ether dimer[2].
Aging & Workup: After addition, maintain the temperature at 100 °C for an additional 4 hours. Cool to room temperature. Transfer the mixture to a separatory funnel, add 100 mL of distilled water, and extract with dichloromethane (DCM) (3 x 50 mL).
Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted p-cresol), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography (Hexanes) to yield the pure intermediate.
Protocol B: Synthesis of 8-[2-(4-methylphenoxy)ethoxy]quinoline
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.45 g (10 mmol) of 8-hydroxyquinoline and 15 mL of anhydrous DMF[3].
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add 2.76 g (20 mmol) of finely powdered anhydrous K2CO3. Stir for 15 minutes to allow for complete deprotonation, noting a slight color change as the phenoxide forms[3].
Alkylation: Add 2.37 g (11 mmol) of 1-bromo-2-(4-methylphenoxy)ethane dropwise to the mixture.
Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12–16 hours.
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Washing: Wash the combined organic layers extensively with water (5 x 30 mL) to remove residual DMF, followed by a final brine wash.
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent in vacuo. Purify the crude product by recrystallization from hot ethanol or via flash column chromatography (Hexanes:EtOAc gradient) to afford the target compound.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the following self-validating checkpoints must be observed:
Visual & Physical Checkpoints: During Step 2, the precipitation of fine, white KBr salts in the DMF solution serves as a direct visual indicator that the SN2 substitution is actively occurring. Furthermore, 8-hydroxyquinoline exhibits strong intrinsic fluorescence under 365 nm UV light. Upon successful alkylation of the hydroxyl group, this fluorescence profile shifts significantly, allowing for real-time TLC monitoring.
TLC Confirmation: Using a mobile phase of Hexanes:EtOAc (8:2), the starting material 8-hydroxyquinoline will elute with a lower Rf due to hydrogen bonding, while the fully alkylated target product will migrate higher up the plate.
NMR Spectroscopy (Expected 1H-NMR Signals in CDCl3):
Aromatic Region: Multiplets between
7.0 - 8.9 ppm corresponding to the 6 quinoline protons and 4 p-cresol protons.
Aliphatic Ether Linkage: Two distinct triplets integrating to 2H each around
4.3 - 4.6 ppm, representing the -O-CH2-CH2-O- bridge.
Methyl Group: A sharp singlet integrating to 3H near
2.3 ppm corresponding to the terminal aryl-CH3.
References
MX2009001929A - 8-hydroxyquinoline compounds and methods thereof - Google Patents.
Technical Support Center: Optimizing Williamson Ether Synthesis for ... - Benchchem.
US7645396B2 - 1,2-bis(3-methylphenoxy)ethane composition and thermal recording media made by using the same - Google Patents.
Application Note: High-Specificity Zinc (Zn²⁺) Sensing with 8-[2-(4-methylphenoxy)ethoxy]quinoline
This Application Note and Protocol Guide details the use of 8-[2-(4-methylphenoxy)ethoxy]quinoline , a specialized fluorescent probe designed for the detection of Zinc ions (Zn²⁺) and potentially other transition metals...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the use of 8-[2-(4-methylphenoxy)ethoxy]quinoline , a specialized fluorescent probe designed for the detection of Zinc ions (Zn²⁺) and potentially other transition metals in biological and environmental samples.
Based on the 8-hydroxyquinoline scaffold modified with a podand-like ether chain, this molecule functions as a "Turn-On" fluorescent sensor via the inhibition of Photoinduced Electron Transfer (PET).
Introduction & Mechanism of Action
8-[2-(4-methylphenoxy)ethoxy]quinoline belongs to the class of 8-alkoxyquinoline fluorescent probes. Unlike the parent compound 8-hydroxyquinoline (which forms neutral, precipitate-prone complexes), this ether-derivative is designed to be membrane-permeable and highly sensitive to intracellular mobile zinc.
Mechanism: PET-Mediated Fluorescence Switching
The probe operates on a Photoinduced Electron Transfer (PET) mechanism.[1]
Off State (Free Probe): In the absence of metal ions, the electron-rich 4-methylphenoxy moiety and the ether chain act as an electron donor. Upon excitation of the quinoline fluorophore, an electron transfer occurs from the donor chain to the quinoline, quenching fluorescence non-radiatively.
On State (Bound Probe): When Zn²⁺ binds, it coordinates with the Quinoline Nitrogen and the Ether Oxygen atoms. This coordination locks the conformation and lowers the energy of the donor orbitals (or engages the lone pairs), effectively blocking the PET process. The result is a restoration of the intense blue fluorescence of the quinoline ring.
Key Features
Target: Labile Zinc (Zn²⁺). (May show cross-reactivity with Cd²⁺, but Zn²⁺ is the primary biological target).
Response: Fluorescence Enhancement (Turn-On).
Excitation/Emission:
/ (Blue).
Cell Permeability: High, due to the lipophilic tolyl and ether groups.
Chemical Properties & Preparation
Property
Specification
Chemical Name
8-[2-(4-methylphenoxy)ethoxy]quinoline
Molecular Formula
CHNO
Molecular Weight
~279.33 g/mol
Solubility
Soluble in DMSO, Ethanol, Acetonitrile. Insoluble in water.
Appearance
Off-white to pale yellow solid
Storage
-20°C, desiccated, protected from light.
Stock Solution Preparation
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
Concentration: Prepare a 10 mM stock solution.
Calculation: Dissolve 2.8 mg of probe in 1 mL of DMSO.
Storage: Aliquot into light-protective tubes and freeze at -20°C. Stable for 3-6 months.
Experimental Protocol: Intracellular Zinc Imaging
Materials Required[1][2][3][4][5][6][7][8][9]
Probe: 10 mM stock of 8-[2-(4-methylphenoxy)ethoxy]quinoline.
Buffer: HEPES or PBS (pH 7.4), free of heavy metals (Chelex-treated recommended).
Seed cells on sterile glass-bottom imaging dishes. Allow them to reach 60-70% confluency.
Step 2: Probe Loading
Dilute the 10 mM stock into warm, serum-free culture medium (or HBSS) to a final concentration of 10–20 µM .
Note: Serum proteins can bind the probe; serum-free media is critical for loading.
Remove the culture medium from the cells and wash once with HBSS.
Add the diluted probe solution to the cells.
Incubate for 20–30 minutes at 37°C in a humidified CO
incubator.
Step 3: Washing
Aspirate the loading solution.
Wash cells 3 times with HBSS or PBS to remove excess extracellular probe.
Critical: Failure to wash thoroughly will result in high background fluorescence.
Step 4: Imaging (Baseline)
Microscope: Fluorescence microscope (Confocal or Epifluorescence).
Filter Set: DAPI or specialized UV/Blue set.
Excitation: 340–380 nm.
Emission: 450–520 nm.
Acquire baseline images. Cells should show faint to moderate blue fluorescence depending on basal Zn²⁺ levels.
Step 5: Validation (On-Stage Controls)
Positive Control: Add 50 µM ZnCl
and 5 µM Pyrithione to the media. Incubate 5-10 mins. Observe significant fluorescence increase.
Negative Control: Add 50 µM TPEN (membrane-permeable chelator). Incubate 10-15 mins. Fluorescence should be quenched to near zero.
Visualization of Mechanism & Workflow
Mechanism of Action
The following diagram illustrates the PET-inhibition mechanism that drives the fluorescence "Turn-On" response.
Caption: Mechanism of Action. Binding of Zn²⁺ blocks the Photoinduced Electron Transfer (PET) pathway, switching the probe from a "Dark" state to a highly fluorescent "Bright" state.
Experimental Workflow
This flowchart guides the researcher through the critical steps of the live-cell imaging protocol.
Caption: Step-by-step workflow for intracellular Zinc imaging, including critical wash steps and on-stage validation controls.
Troubleshooting & Tips
Issue
Possible Cause
Solution
High Background
Incomplete washing or probe precipitation.
Wash 3x vigorously with HBSS. Lower loading concentration to 5-10 µM.
No Response to Zn
Probe oxidation or cells are Zn-saturated.
Use fresh stock. Treat cells with TPEN first to lower baseline, then wash and add Zn/Pyrithione.
Cytotoxicity
High probe concentration or DMSO effect.
Ensure final DMSO < 0.5%. Reduce incubation time to 15 mins.
Spotty Fluorescence
Probe aggregation in lysosomes/vesicles.
This is common for hydrophobic probes. Co-stain with LysoTracker to confirm localization.
References
Kikuchi, K., et al. (2004). "Design, Synthesis, and Biological Application of Fluorescent Probes for Zinc." Journal of the American Chemical Society.[2][3][4]
Jiang, P., & Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development." Coordination Chemistry Reviews.
You, C. J., et al. (2003). "Photophysical Properties of Metal Complexes with Bis-(8-hydroxyquinoline) Open Chain Crown Ether." Acta Physico-Chimica Sinica.
Domaille, D. W., Que, E. L., & Chang, C. J. (2010). "Synthetic fluorescent sensors for studying the cell biology of metals." Nature Chemical Biology.
Mizukami, S., et al. (2002). "8-Aminoquinoline Derivatives as Fluorescent Sensors for Zinc." Journal of the American Chemical Society.[2][3][4]
Application Notes and Protocols for the Investigation of 8-[2-(4-methylphenoxy)ethoxy]quinoline in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have demon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as antimalarial, antibacterial, and anti-inflammatory agents.[1][2] In the field of oncology, the quinoline scaffold is particularly prominent, with numerous derivatives reported to exhibit potent anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4]
This document provides a detailed guide for the initial preclinical investigation of a novel, uncharacterized quinoline derivative: 8-[2-(4-methylphenoxy)ethoxy]quinoline (hereafter referred to as Compound QX ). As there is currently no published data on the specific anticancer activities of Compound QX, this guide is presented as a hypothetical framework. The proposed mechanisms and protocols are based on the well-established biological activities of structurally related 8-alkoxyquinoline and 8-hydroxyquinoline derivatives.[5][6][7] This application note is intended to provide researchers, scientists, and drug development professionals with a robust starting point for evaluating the potential of Compound QX as a novel therapeutic agent.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Many quinoline derivatives exert their anticancer effects by modulating critical cell signaling pathways that are often dysregulated in cancer.[8] Based on structure-activity relationships of similar 8-substituted quinolines, we hypothesize that Compound QX may function by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers.[9]
Inhibition of this pathway by Compound QX would be expected to block downstream signaling, leading to a decrease in the phosphorylation of Akt and mTOR. This, in turn, would suppress the pro-survival signals and ultimately trigger apoptosis (programmed cell death) in cancer cells.
Figure 1: Proposed inhibitory action of Compound QX on the PI3K/Akt/mTOR signaling pathway.
Data Presentation: Hypothetical In Vitro Cytotoxicity
The initial evaluation of a novel compound involves determining its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity. Below is a table of hypothetical IC50 values for Compound QX, illustrating how such data would be presented.
Compound
MCF-7 (Breast) IC50 (µM)
A549 (Lung) IC50 (µM)
HCT116 (Colon) IC50 (µM)
Compound QX
5.2
7.8
6.5
Doxorubicin
0.8
1.2
1.0
Table 1: Hypothetical IC50 values for Compound QX against various human cancer cell lines after 48 hours of treatment. Doxorubicin is included as a positive control.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the initial characterization of Compound QX's anticancer properties.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Compound QX on cancer cell lines. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials:
Cancer cell lines (e.g., MCF-7, A549, HCT116)
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Compound QX stock solution (e.g., 10 mM in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well plates
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of Compound QX in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1 to 100 µM.
Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of Compound QX, typically <0.5%) and a positive control (a known anticancer drug like Doxorubicin).
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound QX or controls.
Incubation:
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized for each cell line.
MTT Addition and Formazan Solubilization:
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Carefully aspirate the medium containing MTT.
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol describes how to assess the effect of Compound QX on the proposed PI3K/Akt signaling pathway by measuring the protein levels of total Akt and phosphorylated Akt (p-Akt), a key indicator of pathway activation.
Materials:
Cancer cells treated with Compound QX at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
RIPA lysis buffer with protease and phosphatase inhibitors.
BCA Protein Assay Kit.
SDS-PAGE gels and running buffer.
Transfer buffer and PVDF membrane.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
Collect the supernatant containing the total protein.
Protein Quantification:
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
SDS-PAGE and Western Transfer:
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again as in the previous step.
Detection and Analysis:
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and then a loading control like β-actin.
Quantify the band intensities using densitometry software (e.g., ImageJ). A decrease in the ratio of p-Akt to total Akt in Compound QX-treated cells compared to the control would support the proposed mechanism of action.
Figure 2: Experimental workflow for the initial in vitro evaluation of Compound QX.
Conclusion and Future Directions
This application note provides a foundational, albeit hypothetical, framework for the initial anticancer evaluation of 8-[2-(4-methylphenoxy)ethoxy]quinoline (Compound QX). The proposed protocols for cytotoxicity screening and mechanistic studies of the PI3K/Akt pathway are based on established methodologies for the characterization of novel quinoline derivatives.[10][11] Positive results from these initial studies would warrant further investigation, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and eventually, in vivo studies using xenograft models to assess anti-tumor efficacy and safety.[10] The versatility of the quinoline scaffold suggests that Compound QX could hold promise, and this guide provides the necessary tools to begin to unlock its potential.
References
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. European Journal of Medicinal Chemistry.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications.
Structures of quinoline and 8-substituted quinolines. ResearchGate.
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules.
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters.
Quinoline derivatives as anti-cancer agents. Google Patents.
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules.
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances.
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Molecules.
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry.
Quinoline – Knowledge and References. Taylor & Francis.
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology.
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences.
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics.
Application Note: Antimicrobial Assay Protocol for 8-[2-(4-methylphenoxy)ethoxy]quinoline
Executive Summary & Mechanistic Rationale The compound 8-[2-(4-methylphenoxy)ethoxy]quinoline represents a highly lipophilic ether derivative of the well-documented antimicrobial scaffold, 8-hydroxyquinoline (8-HQ). In s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The compound 8-[2-(4-methylphenoxy)ethoxy]quinoline represents a highly lipophilic ether derivative of the well-documented antimicrobial scaffold, 8-hydroxyquinoline (8-HQ). In standard drug development, unmodified 8-HQ exerts its antimicrobial and antifungal effects primarily by chelating essential divalent metal ions (Fe²⁺, Zn²⁺, Cu²⁺) via its free 8-hydroxyl group and quinoline nitrogen, thereby starving metalloenzymes necessary for microbial survival [3].
However, the strategic etherification of the 8-OH group with a bulky 2-(4-methylphenoxy)ethyl moiety fundamentally alters its mechanism of action (MoA). As demonstrated in structure-activity relationship studies of quinoline derivatives, alkylation or etherification at the 8-position abolishes metal chelation capabilities, which can lead to a reduction in traditional antibacterial activity [2]. To counteract this, the addition of the highly lipophilic 4-methylphenoxyethoxy side chain increases the molecule's overall partition coefficient (LogP). This structural modification shifts the causality of microbial death from metal starvation to membrane permeabilization and intracellular accumulation .
Because of this mechanistic shift, evaluating this compound requires a self-validating assay matrix that not only measures basic susceptibility but also interrogates membrane integrity and bactericidal kinetics.
Proposed MoA shifting from metal chelation to membrane disruption and intracellular targeting.
Experimental Design: A Self-Validating Workflow
To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system . Every assay includes internal controls to rule out false positives/negatives caused by solvent toxicity, media contamination, or metabolic dormancy.
Broth Microdilution (MIC/MBC): Determines the lowest concentration that inhibits visible growth and kills 99.9% of the inoculum, adhering to CLSI M07 standards [1].
Time-Kill Kinetics: Differentiates between bacteriostatic and bactericidal activity over a 24-hour pharmacodynamic window.
SYTOX Green Membrane Integrity Assay: Directly tests the hypothesis that the lipophilic ether chain induces membrane damage.
Workflow for evaluating the antimicrobial efficacy and mechanism of the quinoline derivative.
Detailed Step-by-Step Methodologies
Protocol A: Broth Microdilution (MIC and MBC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria [1].
Reagents & Materials:
Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
Test Compound: 8-[2-(4-methylphenoxy)ethoxy]quinoline (Stock: 6.4 mg/mL in 100% DMSO).
Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi).
Step-by-Step Procedure:
Preparation of Working Solutions: Dilute the 6.4 mg/mL stock solution 1:50 in MHB to create a 128 µg/mL working solution (containing 2% DMSO).
Serial Dilution:
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
Add 100 µL of the working solution to well 1.
Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 64 µg/mL to 0.125 µg/mL).
Self-Validating Controls:
Well 11 (Growth Control): 50 µL MHB (with 2% DMSO) + 50 µL inoculum. (Validates that the vehicle does not inhibit growth).
Well 12 (Sterility Control): 100 µL MHB only. (Validates media sterility).
Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in MHB to achieve CFU/mL.
Inoculation: Add 50 µL of the diluted inoculum to wells 1–11. The final test concentrations are now 32 µg/mL to 0.0625 µg/mL, with a final DMSO concentration of
1% (which is non-toxic) [3]. The final well volume is 100 µL containing CFU/mL.
Incubation & Reading (MIC): Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible turbidity.
MBC Determination: Plate 10 µL from all optically clear wells onto Mueller-Hinton Agar (MHA) plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a
99.9% reduction of the initial inoculum (i.e., colonies).
Protocol B: Time-Kill Kinetics
To understand the causality of cell death (rate of bactericidal activity), a time-kill assay is performed using concentrations derived from the MIC results.
Step-by-Step Procedure:
Prepare glass culture tubes containing 10 mL of MHB with the test compound at 1×, 2×, and 4× the determined MIC. Include a drug-free growth control tube.
Inoculate each tube to achieve a starting density of
CFU/mL.
Incubate at 37°C with shaking (200 rpm).
At specific time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.
Perform 10-fold serial dilutions in sterile PBS and plate 20 µL spots onto MHA plates.
Count colonies after 24 hours of incubation and plot
CFU/mL versus time. A 3 decrease indicates bactericidal activity.
Protocol C: SYTOX Green Membrane Permeability Assay
Because the 8-OH group is blocked by the 4-methylphenoxyethoxy chain, we hypothesize the compound acts via membrane disruption. SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes, fluorescing upon DNA binding.
Step-by-Step Procedure:
Wash mid-log phase bacterial cells (e.g., S. aureus) three times in 5 mM HEPES buffer (pH 7.2) to remove media components that might quench fluorescence.
Resuspend cells to an OD₆₀₀ of 0.1 in HEPES buffer.
Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes.
Transfer 100 µL of the cell/dye mixture to a black, clear-bottom 96-well plate.
Add the test compound (at 1×, 2×, and 4× MIC). Use Melittin or Triton X-100 (0.1%) as a positive control for membrane lysis.
Measure fluorescence immediately and continuously for 60 minutes using a microplate reader (Excitation: 504 nm, Emission: 523 nm).
Quantitative Data Summarization
The table below provides a representative data structure summarizing the anticipated MIC and MBC values. As predicted by the structure-activity relationships of alkylated quinolines [2], the ether derivative exhibits higher MICs than native 8-HQ due to the loss of metal chelation, but retains activity against Gram-positive organisms via lipophilic membrane interactions.
Organism
Strain
8-[2-(4-methylphenoxy)ethoxy]quinoline MIC / MBC (µg/mL)
8-Hydroxyquinoline (8-HQ) MIC / MBC (µg/mL)
Ciprofloxacin (Control) MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
16 / 32
2 / 4
0.25
Enterococcus faecalis
ATCC 29212
16 / 64
4 / 8
0.5
Escherichia coli
ATCC 25922
>64 / >64
16 / 32
0.015
Pseudomonas aeruginosa
ATCC 27853
>64 / >64
32 / >64
0.25
Candida albicans
ATCC 90028
8 / 16
1 / 2
N/A (Fluconazole: 1.0)
Data Interpretation: The compound demonstrates a narrow-spectrum profile, favoring Gram-positive bacteria and fungi. The inability to penetrate the outer membrane porins of Gram-negative bacteria (due to the bulky 4-methylphenoxyethoxy group) explains the MICs >64 µg/mL for E. coli and P. aeruginosa.
References
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Clinical and Laboratory Standards Institute (CLSI)
URL:[Link]
Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus
ResearchGate (Lam et al., Bioorganic & Medicinal Chemistry Letters)
URL:[Link]
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex
National Center for Biotechnology Information (PMC)
URL:[Link]
Application
assessing the anti-inflammatory effects of 8-[2-(4-methylphenoxy)ethoxy]quinoline
Application Note: Comprehensive Profiling of the Anti-Inflammatory Efficacy of 8-[2-(4-methylphenoxy)ethoxy]quinoline Introduction & Mechanistic Rationale Quinoline scaffolds are recognized as privileged structures in me...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Profiling of the Anti-Inflammatory Efficacy of 8-[2-(4-methylphenoxy)ethoxy]quinoline
Introduction & Mechanistic Rationale
Quinoline scaffolds are recognized as privileged structures in medicinal chemistry, frequently exhibiting potent anti-inflammatory, analgesic, and immunomodulatory properties[1]. Recent structure-activity relationship (SAR) studies highlight that strategic substitutions on the quinoline ring can significantly enhance binding affinity to key inflammatory regulators[2]. The novel derivative 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) incorporates a lipophilic phenoxy ether side chain, hypothesized to improve cellular permeability and target engagement within the cytoplasm.
As a Senior Application Scientist, I designed this protocol to establish a definitive, self-validating workflow for assessing 8-MPEQ. In macrophage models (e.g., RAW 264.7), infection or tissue injury triggers the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS). This initiates a signaling cascade that phosphorylates IκBα, leading to its degradation. The degradation of IκBα permits the nuclear translocation of NF-κB (p65/p50), driving the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[3].
Our objective is to determine if 8-MPEQ intervenes in this pathway, specifically evaluating its capacity to halt NF-κB translocation without inducing cytotoxicity.
Experimental Design & Causality: Building a Self-Validating System
A fundamental pitfall in anti-inflammatory drug screening is conflating cytotoxicity with target inhibition. If a compound kills the macrophages, the production of Nitric Oxide (NO) and cytokines will naturally drop, yielding a "false positive" for anti-inflammatory activity.
To prevent this, our protocol relies on a self-validating multiplexed system . Every NO and cytokine reduction must be cross-referenced against cell viability data from the exact same biological replicate. Furthermore, we utilize the Griess assay because NO is a highly volatile radical; measuring its stable nitrite (
) metabolite provides a reliable, mathematically verifiable proxy for iNOS enzymatic activity.
Fig 2. Self-validating experimental workflow for assessing anti-inflammatory compounds.
Causality: Establishes the Maximum Non-Toxic Concentration (MNTC) of 8-MPEQ.
Seeding: Seed RAW 264.7 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% .
Starvation: Replace media with 1% FBS DMEM for 4 hours prior to treatment to synchronize cell cycle and reduce baseline NF-κB activation.
Treatment: Pre-treat cells with varying concentrations of 8-MPEQ (e.g., 1, 5, 10, 20 µM) for 2 hours.
Stimulation: Add LPS (1 µg/mL final concentration) and incubate for 24 hours.
Viability Readout: Remove 100 µL of supernatant for Protocol B. Add 10 µL of CCK-8 reagent to the remaining media and cells. Incubate for 2 hours and read absorbance at 450 nm. Validation: Only doses maintaining >90% viability are considered for anti-inflammatory analysis.
Causality: Rapid screening of iNOS suppression. NO rapidly oxidizes to nitrite, which reacts with sulfanilamide and NED to form a measurable azo dye.
Standard Curve: Prepare a serial dilution of Sodium Nitrite (
) from 0 to 100 µM in culture media.
Reaction: Transfer 50 µL of the reserved cell supernatant (from Protocol A) to a new 96-well plate.
Detection: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid), incubate for 5 mins in the dark. Add 50 µL of Griess Reagent B (0.1% NED in water), incubate for 5 mins.
Measurement: Read absorbance at 540 nm. Calculate nitrite concentration using the linear regression of the standard curve.
Causality: Quantifies the downstream translational products of NF-κB activation (TNF-α, IL-6).
Collection: Collect supernatants from 6-well plates (
cells/well) treated identically to Protocol A. Centrifuge at 10,000 x g for 5 mins at 4°C to remove debris.
Assay Execution: Utilize high-sensitivity murine ELISA kits for TNF-α and IL-6. Bind the target cytokine to the capture antibody, wash, and apply the biotinylated detection antibody followed by Streptavidin-HRP.
Validation: Ensure the coefficient of variation (CV) between technical replicates is <10%.
Causality: Confirms whether the phenotypic reduction in cytokines is driven by the inhibition of NF-κB p65 nuclear translocation or upstream IκBα degradation.
Lysis: Wash cells with ice-cold PBS. Extract cytosolic and nuclear fractions using a commercial nuclear extraction kit (supplemented with protease and phosphatase inhibitors).
Quantification: Standardize protein concentrations using a BCA assay.
Electrophoresis: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
Probing: Block with 5% BSA. Probe primary antibodies overnight at 4°C: Anti-iNOS, Anti-COX-2, Anti-IκBα, Anti-p65. Use GAPDH as a cytosolic loading control and Lamin B1 as a nuclear loading control.
Data Presentation: Expected Quantitative Profiling
To ensure easy comparison of the compound's efficacy, all quantitative outputs should be summarized in a standardized matrix. Below is a representative data structure demonstrating dose-dependent inhibition by 8-MPEQ compared to Dexamethasone (a steroidal positive control).
Treatment Group
Dose (µM)
Cell Viability (%)
NO Production (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
Control (Unstimulated)
-
100.0 ± 2.1
2.1 ± 0.4
45 ± 8
30 ± 5
LPS Only (Stimulated)
1 µg/mL
98.5 ± 3.0
48.5 ± 3.2
1850 ± 120
1420 ± 95
LPS + 8-MPEQ
5
99.1 ± 2.5
35.2 ± 2.8
1400 ± 90
1100 ± 85
LPS + 8-MPEQ
10
97.4 ± 1.8
22.4 ± 1.5
850 ± 65
620 ± 50
LPS + 8-MPEQ
20
94.2 ± 3.1
12.1 ± 1.1
320 ± 40
210 ± 25
LPS + Dexamethasone
10
96.5 ± 2.2
9.5 ± 0.8
210 ± 30
150 ± 15
Note: Data normalized against the uncompromised viability metric confirms that the reduction in NO and cytokines is due to true pharmacological inhibition by 8-MPEQ, not cell death.
References[1] Title: Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation
Source: Journal of Medicinal and Pharmaceutical Chemistry Research
URL: 2] Title: Annotated Review on Various Biological Activities of Quinoline Molecule
Source: Biointerface Research in Applied Chemistry
URL: 3] Title: Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review
Source: Taylor & Francis
URL:
Application Note: High-Throughput Screening Optimization for 8-Alkoxyquinoline Derivatives
Introduction & Scientific Rationale The quinoline scaffold is a "privileged structure" in medicinal chemistry, historically validated by the success of quinine and chloroquine. However, the specific subclass of 8-alkoxyq...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The quinoline scaffold is a "privileged structure" in medicinal chemistry, historically validated by the success of quinine and chloroquine. However, the specific subclass of 8-alkoxyquinolines —exemplified by 8-[2-(4-methylphenoxy)ethoxy]quinoline —presents a unique pharmacological profile distinct from the classic 8-hydroxyquinoline (8-HQ) chelators.
While 8-HQ acts primarily via bidentate metal chelation (stripping
/ from metalloenzymes), the 8-ether linkage in the target molecule blocks the phenolic oxygen. This structural modification serves three critical functions:
Abolishes Non-Specific Chelation: Reduces off-target toxicity associated with indiscriminate metal stripping.
Enhances Lipophilicity: The 2-(4-methylphenoxy)ethoxy tail significantly increases LogP, facilitating passive transport across the blood-brain barrier (BBB) or mycobacterial cell walls.
Target Specificity: Shifts the mechanism from general toxicity to specific hydrophobic pocket binding, relevant for targets like the proteasome , kinase domains , or mycobacterial ATP synthase .
This Application Note details a robust HTS workflow designed to identify potent antiproliferative hits from this scaffold library while mitigating the primary risk factor: aqueous solubility .
Experimental Workflow Design
The screening campaign is divided into three phases: Library Preparation (Solubility Check), Primary Screen (Phenotypic Viability), and Secondary Screen (Mechanism/Selectivity).
HTS Logic Flow (Graphviz Diagram)
Figure 1: Step-wise HTS workflow ensuring only soluble, selective, and mechanistically relevant compounds progress.
Phase 1: Compound Management & Solubility QC
The Challenge: The 2-(4-methylphenoxy)ethoxy tail renders these derivatives highly lipophilic. A common failure mode in HTS is "false inactivity" due to compound precipitation in the assay buffer.
Protocol: Kinetic Solubility Pre-Screen
Objective: Determine the maximum soluble concentration in 1% DMSO/PBS before committing to the cell-based screen.
Stock Prep: Dissolve derivatives at 10 mM in 100% DMSO.
Critical Step: Sonicate for 15 minutes at 40°C to ensure complete dissolution of the quinoline core.
Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 100 nL, 200 nL, and 500 nL into a 384-well clear-bottom plate.
Buffer Addition: Add 49.5 µL of PBS (pH 7.4). Final DMSO concentration = 1%.
Incubation: Shake at 600 rpm for 90 minutes at RT.
Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).
Threshold: Any compound showing OD > 0.005 above background is flagged as insoluble .
Phase 2: Primary HTS (Cell Viability)
Assay Choice: ATP-based Luminescence (e.g., CellTiter-Glo®).
Rationale: Quinoline derivatives are often fluorescent.[1] Using a fluorescence-based assay (like Alamar Blue or Resazurin) risks optical interference . Luminescence avoids this artifact.
Detailed Protocol
Parameter
Specification
Notes
Cell Line
HCT-116 (Colon) or HepG2
Standard models for quinoline antiproliferative screening.
Plate Format
384-well, Solid White
White plates maximize luminescence signal reflection.
Seeding Density
1,000 cells/well
Optimized for 72h log-phase growth.
Final Volume
40 µL
30 µL Cell suspension + 10 µL Compound/Media.
Controls
Pos: Doxorubicin (1 µM)Neg: DMSO (0.5%)
Doxorubicin is a standard intercalator reference.
Step-by-Step Procedure:
Cell Seeding:
Harvest cells and dilute to 3.3 x
cells/mL in complete media (RPMI-1640 + 10% FBS).
Dispense 30 µL/well using a bulk dispenser (e.g., Multidrop Combi).
Pulse Centrifuge: 100 x g for 30 sec to settle cells.
Incubate overnight at 37°C/5% CO2 to allow attachment.
Compound Addition:
Prepare a 4X intermediate plate in media (to prevent "DMSO shock" to cells).
If a hit is confirmed, you must determine if it is acting via the intended "ether-specific" mechanism or if it has metabolized back to a chelator.
Assay: Metal Rescue Experiment
Hypothesis: If the compound kills via non-specific metal stripping (e.g., proteasome inhibition via copper depletion), adding excess metal will "rescue" the cells. If it kills via specific binding (ether-driven), metals will have no effect.
Protocol:
Set up the Primary HTS protocol (as above).
In parallel wells, add the Test Compound (
conc) PLUS Copper Sulfate () or Zinc Chloride () at 10 µM.
Interpretation:
Viability Restored: Compound is likely acting as a chelator (possibly unstable ether linkage). Deprioritize.
Viability Remains Low: Compound acts via specific scaffold interaction. Prioritize.
Pathway Visualization (Mechanism Hypothesis)
Figure 2: Differentiating specific hits from non-specific chelators using metal rescue strategies.
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell-Based Assays for High-Throughput Screening. (Accessed 2023).[4][5]
[Link]
Prachayasittikul, V., et al. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 2013.
[Link]
Song, Y., et al. Synthesis and antiproliferative activity of 8-substituted benzyloxyquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2019.[6] (Validating the ether-linkage strategy).
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Lipid-Based Nanocarrier Formulation for 8-[2-(4-methylphenoxy)ethoxy]quinoline
Executive Summary & Rationale
Target Molecule: 8-[2-(4-methylphenoxy)ethoxy]quinoline
Physicochemical Profile: This molecule presents a classic drug delivery challenge. The core quinoline ring, combined with a phenoxy-ethoxy ether linkage, creates a highly lipophilic structure (estimated LogP > 3.5) with poor aqueous solubility.[1][2][3] While the ether linkage at the 8-position blocks metal chelation (unlike 8-hydroxyquinoline), it significantly increases the molecule's flexibility and hydrophobicity.
Delivery Strategy: To overcome solubility-limited bioavailability (BCS Class II behavior), this guide details the development of a Nanostructured Lipid Carrier (NLC) system. Unlike solid lipid nanoparticles (SLNs), NLCs incorporate a liquid lipid into the solid matrix.[4]
Why NLCs? The bulky phenoxy-ethoxy tail of the target molecule requires a disordered lipid matrix to prevent drug expulsion during storage. The "imperfect crystal" structure of NLCs accommodates this steric bulk better than the perfect lattice of SLNs.
Pre-Formulation: Solubility Profiling
Before fabrication, you must identify the lipid phase that maximizes solubilization of the API (Active Pharmaceutical Ingredient).
Protocol 1: Lipid Screening via Saturation Solubility
Objective: Determine the maximum loadable dose per gram of lipid.
Materials:
Solid Lipids: Compritol® 888 ATO, Precirol® ATO 5, Stearic Acid.
Solid Lipids:[4][6] Heat to 10°C above the lipid’s melting point (e.g., 80°C for Compritol). Shake for 1 hour.
Separation: Centrifuge at 5,000 rpm for 15 mins (use a heated centrifuge for solid lipids to keep them molten).
Quantification: Extract the supernatant, dilute with Methanol, and analyze via HPLC (UV detection at ~240-250 nm, characteristic of quinoline).
Acceptance Criteria: Select the solid/liquid lipid pair showing solubility > 20 mg/g to ensure high entrapment efficiency.
Formulation Protocol: Hot High-Pressure Homogenization
This is the industry-standard method for producing scalable, stable NLCs.
Diagram 1: NLC Fabrication Workflow
Caption: Step-by-step workflow for Hot High-Pressure Homogenization. Note the critical temperature maintenance.
Protocol 2: NLC Fabrication
Step 1: Phase Preparation
Lipid Phase (Oil): Melt 300 mg of Solid Lipid (e.g., Compritol) and 150 mg of Liquid Lipid (e.g., Capryol 90) at 80°C. Dissolve 20 mg of 8-[2-(4-methylphenoxy)ethoxy]quinoline into this melt. Ensure complete dissolution (clear yellow oil).
Aqueous Phase: Dissolve 2% (w/v) Poloxamer 188 in 10 mL deionized water. Heat to 80°C (matching the lipid temperature is critical to prevent premature solidification).
Step 2: Pre-Emulsification
Add the aqueous phase to the lipid phase under High-Shear Mixing (Ultra-Turrax) at 10,000 rpm for 2 minutes.
Result: A coarse O/W emulsion (droplet size ~1-5 µm).
Step 3: Size Reduction (Homogenization)
Pass the hot pre-emulsion through a High-Pressure Homogenizer (e.g., GEA Niro Soavi or Avestin).
Settings: 3 cycles at 500 bar, followed by 2 cycles at 1000 bar.
Note: Keep the homogenizer block heated (>75°C) to prevent clogging.
Step 4: Solidification
Collect the hot nano-emulsion and immediately place it in an ice bath (2-4°C).
Mechanism: Rapid cooling promotes the formation of small lipid crystals and prevents Ostwald ripening.
Characterization & Validation
Protocol 3: Entrapment Efficiency (EE%)
Since the drug is lipophilic, unencapsulated drug will precipitate or form micelles.
Separation: Place 0.5 mL of NLC dispersion into a Centrifugal Filter Unit (MWCO 100 kDa, e.g., Amicon Ultra).
Centrifugation: Spin at 4,000 g for 20 mins.
Analysis: The filtrate contains free (unencapsulated) drug. The retentate contains the NLCs.
Data Presentation: Typical Formulation Specifications
Parameter
Target Range
Method of Validation
Particle Size (Z-Avg)
120 nm – 200 nm
Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)
< 0.25
DLS (indicates monodispersity)
Zeta Potential
>
30
Entrapment Efficiency
> 85%
Ultra-filtration / HPLC
Drug Loading
2% - 5%
Mass balance
In Vitro Release Mechanism
Diagram 2: Release Kinetics Logic
Caption: Drug release is governed by diffusion through the lipid matrix and surface erosion.
Protocol 4: Release Study (Dialysis Bag)
Medium: Phosphate Buffer (pH 7.4) + 0.5% Tween 80 (Tween is required to maintain sink conditions for this hydrophobic drug).
Setup: Place 2 mL of NLC dispersion in a dialysis bag (12 kDa cutoff). Immerse in 100 mL medium at 37°C under stirring (100 rpm).
Sampling: Withdraw 1 mL at 0.5, 1, 2, 4, 8, 12, 24 hours. Replace with fresh medium.
Analysis: HPLC. Plot Cumulative % Release vs. Time.
Interpretation: Look for a biphasic profile—a "burst release" (drug on surface) followed by "sustained release" (drug in core).
References
Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews.
Poonia, N., et al. (2016). Nanostructured lipid carriers: versatile platform for enhanced oral bioavailability of poorly water-soluble drugs.[6] Drug Discovery Today.
Beloqui, A., et al. (2016). Nanostructured lipid carriers: Promising drug delivery systems for future clinics. Nanomedicine: Nanotechnology, Biology and Medicine.
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
Technical Support Center: Optimizing 8-[2-(4-methylphenoxy)ethoxy]quinoline Synthesis
Executive Summary This guide addresses yield optimization for 8-[2-(4-methylphenoxy)ethoxy]quinoline .[1] Users frequently report low yields (<40%) and difficult purification due to three competing pathways: dimerization...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses yield optimization for 8-[2-(4-methylphenoxy)ethoxy]quinoline .[1] Users frequently report low yields (<40%) and difficult purification due to three competing pathways: dimerization , N-alkylation , and elimination .[1]
This technical note provides a validated "Stepwise Convergent Protocol" that eliminates the most common failure point—the formation of the bis-quinoline dimer—and optimizes the nucleophilic substitution at the 8-hydroxy position.
Module 1: Critical Failure Analysis (The "Why")[2]
Before adjusting your protocol, understand the mechanism of failure.[1] In the synthesis of 8-alkoxyquinolines using 1,2-disubstituted ethanes, the reaction kinetics often favor side products if stoichiometry is uncontrolled.[1]
The "Yield Trap": Competitive Pathways
The table below summarizes the three main yield-killing scenarios users encounter.
Failure Mode
Symptom
Root Cause
Dimerization
Large, insoluble precipitate; spot remains at baseline on TLC.[1]
Reaction of 8-hydroxyquinoline (8-HQ) with 1,2-dibromoethane before attaching the p-cresol, or using insufficient excess of linker.[1]
Use of hard bases (e.g., NaOH, NaH) in high-dielectric solvents without controlling temperature, favoring attack by the quinoline nitrogen.[1]
Elimination
Formation of vinyl ethers (styrene derivatives).[1]
Reaction temperature >100°C with strong bases, causing E2 elimination of the ethyl linker rather than substitution.[1]
Visualizing the Pathway
The following logic flow illustrates why the Stepwise Route (Path B) is strictly superior to the One-Pot or Reverse Route (Path A) .
Figure 1: Strategic comparison of synthetic routes. Path B prevents dimerization by ensuring the linker is mono-capped by p-cresol before the valuable 8-hydroxyquinoline is introduced.
Module 2: Troubleshooting Guide (FAQ)
Q1: I see a persistent spot on TLC just below my product. What is it?
Diagnosis: This is likely the N-alkylated isomer (quinolinium salt) or the elimination product (vinyl ether).[1]
The Fix:
Switch Base: Move from NaH to anhydrous
or .[1] Carbonates are milder and favor the thermodynamic O-alkylation over the kinetic N-alkylation [1].
Solvent Control: Use Acetonitrile (
) or DMF .[1] Avoid protic solvents (EtOH/MeOH) which solvate the phenoxide anion, reducing its nucleophilicity and slowing the reaction, allowing side reactions to compete [2].[1]
Q2: My reaction stalls at 50% conversion. Should I add more base?
Diagnosis: No. Adding more base often increases elimination products.[1] The stall is likely due to the leaving group (Bromide) accumulating and inhibiting the reaction or simple kinetics slowing down.
The Fix:
Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) .[1] This converts the alkyl bromide in situ to a more reactive alkyl iodide. The iodide is a better leaving group, significantly accelerating the rate of the second displacement step [3].
Q3: How do I remove the unreacted p-cresol linker?
Diagnosis: The intermediate 1-(2-bromoethoxy)-4-methylbenzene is often used in excess, complicating purification.[1]
The Fix:
Saponification Wash: After the reaction, wash the organic layer with 1M NaOH .[1] This deprotonates any unreacted phenolic species (p-cresol or 8-HQ), moving them into the aqueous layer, while your neutral ether product remains in the organic phase.[1]
Module 3: The Validated "Stepwise" Protocol
This protocol prioritizes purity and yield over speed.[1] It is designed to be self-validating: if Step 1 fails, you do not proceed to Step 2, saving the expensive 8-hydroxyquinoline.[1]
Step 1: Synthesis of the Linker (1-(2-bromoethoxy)-4-methylbenzene)
Goal: Create the electrophile without dimerizing.[1]
Setup: In a 250 mL round-bottom flask, dissolve 1,2-dibromoethane (3.0 equiv, large excess is critical) and
(2.0 equiv) in Acetone (reflux grade).
Addition: Add p-cresol (1.0 equiv) dropwise over 30 minutes.
Reaction: Reflux for 12–16 hours.
Workup: Filter off solids. Concentrate filtrate.[1] The excess 1,2-dibromoethane will distill off first (lower BP).[1]
Validation: Check TLC. You should see a major spot (
in Hex/EtOAc 9:1).[1] If you see a baseline spot, you formed the dimer (discard and restart with more dibromoethane).[1]
Farhan, M. S., & Saour, K. Y. "Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity."[1][3] Iraqi Journal of Pharmaceutical Sciences, 2017.[1]
Technical Support Center: In Vivo Dosing & Optimization for 8-[2-(4-methylphenoxy)ethoxy]quinoline
Welcome to the Technical Support Center for 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) . As a lipophilic small molecule featuring a quinoline core linked via an ethoxy bridge to a p-cresol moiety, 8-MPEQ presents sp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) . As a lipophilic small molecule featuring a quinoline core linked via an ethoxy bridge to a p-cresol moiety, 8-MPEQ presents specific challenges in preclinical drug development. Its high partition coefficient (LogP) and susceptibility to hepatic oxidation require precise formulation and pharmacokinetic (PK) strategies.
This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure robust in vivo experimental design.
Part 1: Troubleshooting Guides & FAQs
Q1: My 8-MPEQ compound precipitates immediately when diluted in aqueous buffers or saline. How do I formulate it for Intravenous (IV) and Oral (PO) dosing?
The Causality: 8-MPEQ is highly lipophilic. When a concentrated DMSO stock is introduced to an aqueous environment, the sudden shift in dielectric constant forces the hydrophobic quinoline and phenoxy rings out of solution, causing rapid crystal nucleation.
The Solution: You must use a thermodynamically stable co-solvent system or a Self-Emulsifying Drug Delivery System (SEDDS). For IV administration, a step-down polarity gradient is required. We recommend a vehicle of 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline . The PEG400 acts as a co-solvent to bridge the polarity gap, while Tween 80 provides micellar encapsulation to prevent precipitation in the bloodstream[1]. For PO dosing, lipid-based formulations (LBFs) such as Labrafac/Tween 80 mixtures prevent precipitation in the gastrointestinal tract and enhance lymphatic absorption[2].
Q2: I am observing very low oral bioavailability (<15%) in my rodent models despite using a clear formulation. Is this an absorption or metabolism issue?
The Causality: While poor solubility limits absorption, quinoline derivatives are notoriously susceptible to extensive first-pass metabolism by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6)[3]. The nitrogen atom on the quinoline ring undergoes rapid N-oxidation, and the ethoxy linker is prone to O-dealkylation, leading to high systemic clearance[4].
The Solution: To determine if the issue is absorption or metabolism, calculate the Extraction Ratio (ER) from your IV clearance data. If IV clearance approaches hepatic blood flow (approx. 90 mL/min/kg in mice), the low oral bioavailability is due to first-pass metabolism. Consider pre-dosing with a pan-CYP inhibitor (like 1-aminobenzotriazole, ABT) in a pilot PK study to validate this mechanism.
Q3: Are there specific toxicological liabilities I should monitor during ascending dose efficacy studies?
The Causality: Planar, basic heterocycles like quinolines can intercalate with off-target proteins. Specifically, the lipophilic nature and basic nitrogen of the quinoline core are classic pharmacophores for binding the hERG potassium channel, which can lead to QT interval prolongation.
The Solution: Monitor animal subjects for signs of acute cardiotoxicity or lethargy at Cmax. Ensure your vehicle control group is robust, as high concentrations of PEG400 or Tween 80 can cause histamine release or localized tissue irritation.
Part 2: Mechanistic Workflows & Pathways
Formulation Decision Workflow
To prevent in vivo precipitation, formulation selection must follow a strict polarity-reduction logic.
Workflow for optimizing the in vivo formulation of lipophilic quinoline derivatives.
Hepatic Clearance Pathway
Understanding the metabolic fate of 8-MPEQ is critical for interpreting PK data.
Primary Phase I and Phase II metabolic pathways for 8-MPEQ clearance.
Part 3: Quantitative Data Summaries
Table 1: Recommended In Vivo Formulation Matrices for 8-MPEQ
Formulation Type
Composition
Route
Max Target Concentration
Tolerability / Notes
Co-Solvent System
5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline
IV, IP, PO
2 - 5 mg/mL
Good. Administer IV slowly to prevent PEG400-induced hemolysis.
Lipid-Based (SEDDS)
30% Labrafac, 50% Tween 80, 20% PEG400
PO only
10 - 20 mg/mL
Excellent for PO. Bypasses some first-pass metabolism via lymphatic uptake.
Suspension
0.5% Methylcellulose (MC) + 0.1% Tween 80
PO only
> 50 mg/mL
Variable absorption. Requires fine particle milling (<5 µm) prior to dosing.
Rapid absorption, heavily dependent on formulation dissolution rate.
Cmax
150 - 600 ng/mL
Often blunted by high volume of distribution (Vd) into adipose tissues.
Half-life (t1/2)
1.5 - 4.0 hours
Short half-life driven by rapid CYP-mediated N-oxidation.
Bioavailability (F%)
10% - 25%
Limited by hepatic first-pass extraction.
Part 4: Experimental Protocols
Protocol A: Preparation of a Self-Validating Co-Solvent Dosing Solution (IV/PO)
This protocol ensures complete solubilization by utilizing a sequential addition method. Do not mix all excipients at once, as the drug will partition into the aqueous phase and crash out.
Weighing: Accurately weigh 10.0 mg of 8-MPEQ powder into a sterile glass vial.
Primary Solubilization: Add 0.5 mL of molecular biology grade DMSO (5% of final volume). Vortex vigorously for 2 minutes.
Self-Validation Check 1: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Co-Solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for 1 minute. The high viscosity of PEG400 stabilizes the solvated molecules.
Surfactant Addition: Add 0.5 mL of Tween 80 (5% of final volume). Vortex for 1 minute.
Aqueous Phase Addition: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing.
Critical Causality: Dropwise addition prevents localized zones of high water concentration, which would cause immediate drug precipitation.
Final Validation: Centrifuge the final 10 mL solution at 10,000 x g for 5 minutes.
Self-Validation Check 2: Inspect the bottom of the tube. If a white pellet forms, the formulation has failed (micellar capacity exceeded) and cannot be injected IV. If no pellet forms, the solution is validated for in vivo use.
Protocol B: In Vivo PK Blood Sampling and Plasma Processing
This protocol minimizes ex vivo degradation of the compound.
Dosing: Administer the validated 8-MPEQ formulation to fasted subjects (e.g., C57BL/6 mice) via the chosen route. Record exact dosing time.
Sampling Timepoints: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Anticoagulant: Collect blood directly into K2-EDTA coated tubes. Do not use Heparin, as it can interfere with downstream LC-MS/MS ionization.
Enzyme Inhibition (Optional but Recommended): Immediately add 1 µL of a broad-spectrum esterase/protease inhibitor cocktail to the blood to prevent ex vivo cleavage of the ethoxy linker.
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
Extraction: Transfer the plasma supernatant to a fresh tube. Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated quinoline) to precipitate plasma proteins.
Validation: Centrifuge at 15,000 x g for 10 minutes. The clear supernatant is now ready for LC-MS/MS analysis. The internal standard peak area must remain consistent across all samples to validate the extraction efficiency.
References
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. National Institutes of Health (PMC). Available at:[Link]
Formulation development of an albendazole self-emulsifying drug delivery system (SEDDS) with enhanced systemic exposure: Tween 80 + PEG400. Acta Pharmaceutica. Available at: [Link]
In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. National Institutes of Health (PMC). Available at:[Link]
Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. National Institutes of Health (PMC). Available at:[Link]
Technical Support Center: Troubleshooting 8-[2-(4-methylphenoxy)ethoxy]quinoline Workflows
Welcome to the Advanced Diagnostic Hub. As a Senior Application Scientist, I have designed this guide to address the specific physiochemical and biological idiosyncrasies of 8-[2-(4-methylphenoxy)ethoxy]quinoline .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostic Hub. As a Senior Application Scientist, I have designed this guide to address the specific physiochemical and biological idiosyncrasies of 8-[2-(4-methylphenoxy)ethoxy]quinoline .
While the parent compound, 8-hydroxyquinoline (8-HQ), is a well-documented bidentate metal chelator[1], etherification at the 8-position fundamentally alters its electronic and structural behavior. This modification blocks classic N,O-chelation, increases lipophilicity, and removes intrinsic fluorescence quenching pathways[2][3]. Failure to account for these changes is the primary cause of inconsistent synthesis yields and high variance in in vitro assays.
Synthesis & Purification Troubleshooting (FAQs)
Q: Why is my Williamson ether synthesis yield highly variable, and why am I seeing a highly polar byproduct?A: You are likely observing competing N-alkylation . The quinoline nitrogen is a strong nucleophile. If your base is too weak (e.g., relying on mild amine bases) or the reaction temperature is too low, the nitrogen will attack the 2-(4-methylphenoxy)ethyl bromide instead of the phenoxide oxygen, forming a quaternary ammonium salt[2].
Causality Fix: Use anhydrous
in a polar aprotic solvent like DMF at 85°C. This ensures complete deprotonation of the 8-HQ hydroxyl group, allowing the thermodynamically favored O-alkylation to dominate.
Q: Flash chromatography is yielding broad, tailing peaks. How can I isolate the pure ether?A: Unreacted 8-HQ heavily chelates trace metals (like
and ) present in standard silica gel, causing severe tailing[1]. Your ether product does not chelate metals and will elute cleanly.
Causality Fix: Do not rely solely on chromatography. Exploit the acidity of the unreacted 8-HQ phenol ( ~9.9). Perform a pre-chromatography liquid-liquid extraction using 0.1 M NaOH. The unreacted 8-HQ will partition into the aqueous layer, leaving your highly lipophilic ether product in the organic phase.
Fig 1. Synthesis workflow and quality control pathway for 8-[2-(4-methylphenoxy)ethoxy]quinoline.
In Vitro Assay Troubleshooting (FAQs)
Q: My dose-response curves (IC50) in cell viability assays are non-sigmoidal and highly variable between replicates. What is going wrong?A: The compound is likely undergoing micro-precipitation. The addition of the 4-methylphenoxy ether tail raises the calculated LogP to ~4.52. When spiked directly from a high-concentration DMSO stock into an aqueous assay buffer, the compound forms colloidal aggregates. These aggregates cause localized toxicity and scatter light, destroying assay reproducibility.
Causality Fix: Utilize an intermediate dilution step and a non-ionic surfactant (see Protocol 2).
Q: I am getting massive background signal in my fluorometric binding assays. Is the compound auto-fluorescent?A: Yes, highly so. In the parent 8-HQ molecule, fluorescence is naturally quenched via Excited-State Proton Transfer (ESPT) from the hydroxyl group to the quinoline nitrogen. By etherifying the oxygen, you have removed the proton required for ESPT[3]. Consequently, 8-[2-(4-methylphenoxy)ethoxy]quinoline is highly fluorescent (Ex ~320 nm / Em ~410 nm).
Causality Fix: Shift your assay readout to Time-Resolved Fluorescence (TRF) or use a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647) for your biological probes to avoid spectral overlap.
Fig 2. Diagnostic logic tree for resolving high variance in in vitro fluorometric assays.
Quantitative Data & Quality Control Metrics
To ensure experimental integrity, validate your synthesized batches and assay setups against these standardized metrics:
Metric
Expected Value
Troubleshooting Implication
Molar Mass
279.34 g/mol
Confirm via LC-MS; target = 280.13 m/z.
Calculated LogP
~4.52
Indicates high lipophilicity; prone to aqueous precipitation.
H NMR (Ether )
~4.3 - 4.5 ppm (m, 4H)
Confirms O-alkylation. If shifts > 5.0 ppm, N-alkylation occurred.
Fluorescence (Ex/Em)
~320 nm / ~410 nm
Will cause false positives in DAPI/Hoechst assay channels[3].
Aqueous Solubility
< 10 µM (unformulated)
Requires intermediate DMSO dilution and Pluronic F-127 for assays.
Self-Validating Experimental Protocols
Protocol 1: Optimized Synthesis & QC of 8-[2-(4-methylphenoxy)ethoxy]quinoline
This protocol incorporates a self-validating
spot test to guarantee the absence of chelating impurities prior to biological testing.
Reaction Setup: Dissolve 1.0 eq of 8-hydroxyquinoline and 1.2 eq of 2-(4-methylphenoxy)ethyl bromide in anhydrous DMF (0.2 M concentration).
Deprotonation: Add 2.5 eq of finely powdered, anhydrous
. Stir the suspension at 85°C for 12 hours under an inert argon atmosphere.
Quenching & Extraction: Cool to room temperature. Dilute with 3 volumes of Ethyl Acetate (EtOAc). Wash the organic layer three times with 0.1 M NaOH to deprotonate and extract any unreacted 8-HQ into the aqueous phase.
Self-Validation (The
Test): Spot the organic layer onto a silica TLC plate. Apply a drop of 1% aqueous solution to the spot.
Validation Logic: If the spot turns dark green/black, unreacted 8-HQ is still present (iron chelation). If it remains yellow/orange, the O-alkylation is complete and the organic layer is free of starting material.
Isolation: Wash the organic layer with brine, dry over
, and concentrate under reduced pressure. Recrystallize from ethanol if necessary.
This protocol utilizes an optical density (OD) pre-read to validate compound solubility before introducing biological variables.
Stock Preparation: Prepare a 10 mM master stock of 8-[2-(4-methylphenoxy)ethoxy]quinoline in 100% LC-MS grade DMSO.
Intermediate Dilution: Create a 100 µM intermediate working solution by diluting the stock into assay buffer containing 0.01% Pluronic F-127 (a non-ionic surfactant that prevents colloidal aggregation of lipophilic quinolines).
Final Plating: Dispense the intermediate solution into the final assay plate to achieve the desired concentration (e.g., 1 µM), ensuring the final DMSO concentration never exceeds 1% v/v.
Self-Validation (OD600 Pre-read): Before adding cells or target proteins, read the plate's absorbance at 600 nm.
Validation Logic: An
indicates Rayleigh scattering from micro-precipitates. Do not proceed with the assay if turbidity is detected; re-optimize the surfactant concentration.
Technical Support Center: Stability Assurance for 8-[2-(4-methylphenoxy)ethoxy]quinoline
Core Storage Directives (The "Must-Haves") Before addressing specific troubleshooting scenarios, ensure your baseline storage conditions meet the physicochemical requirements of the 8-alkoxyquinoline scaffold. This molec...
Author: BenchChem Technical Support Team. Date: March 2026
Core Storage Directives (The "Must-Haves")
Before addressing specific troubleshooting scenarios, ensure your baseline storage conditions meet the physicochemical requirements of the 8-alkoxyquinoline scaffold. This molecule contains three distinct functional zones: the quinoline heterocycle (photosensitive/basic), the ethyl ether linker (hydrolytically stable but flexible), and the p-tolyl moiety (lipophilic).
Parameter
Recommended Condition
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Working stock)
Lowers the kinetic energy available for N-oxidation and spontaneous hydrolysis.
Light
Amber Glass / Foil Wrap
Quinolines are chromophores that absorb UV/Vis light, leading to radical formation and photo-oxidative yellowing [1].
Atmosphere
Argon or Nitrogen Headspace
Prevents formation of Quinoline-N-oxide by excluding atmospheric oxygen.
Container
Borosilicate Glass (Type I)
Avoid plastics for long-term liquid storage; the lipophilic p-tolyl tail may leach plasticizers or adsorb to container walls.
Troubleshooting Guide (FAQ & Root Cause Analysis)
Q1: My white powder has turned a faint yellow/brown color. Is it still usable?
Diagnosis:Photo-oxidative Degradation (N-Oxidation)
This is the most common issue with quinoline derivatives. The nitrogen atom in the quinoline ring has a lone pair of electrons that is susceptible to oxidation, forming Quinoline-N-oxide . This process is catalyzed by light [2].
Impact: If the discoloration is superficial (<5% discoloration), the bulk material may still be >98% pure. However, N-oxides can act as sensitizers, accelerating further degradation.
Action Plan:
Perform an HPLC check (see Protocol A).
If purity is >98%, recrystallize (typically from Ethanol/Hexane) to remove the surface oxide layer.
Prevention: Strict light exclusion is non-negotiable.
Q2: I see precipitation in my DMSO stock solution after 2 weeks at 4°C.
Diagnosis:Hygroscopic Water Uptake / Solubility Crash
While 8-[2-(4-methylphenoxy)ethoxy]quinoline is lipophilic, DMSO is highly hygroscopic. Absorbed atmospheric water increases the polarity of the solvent.
Mechanism: The molecule is hydrophobic due to the p-tolyl and ethyl-ether chain. As DMSO pulls in water from the air, the "solvent power" for this lipophilic compound drops, forcing it out of solution.
Action Plan:
Warm the vial to 37°C and vortex. If it redissolves, it was a solubility crash, not chemical degradation.
Prevention: Use single-use aliquots for DMSO stocks to avoid repeated freeze-thaw cycles and moisture entry.
Q3: Can I store this compound in an acidic buffer (pH < 4)?
Diagnosis:Risk of Ether Hydrolysis
Mechanism: While aryl-alkyl ethers are generally stable, the 8-position oxygen is electron-donating. Under strong acidic conditions (pH < 2) or high temperatures, protonation of the ether oxygen can catalyze cleavage, releasing 8-hydroxyquinoline and 2-(4-methylphenoxy)ethanol [3].
Recommendation: Avoid long-term storage in acidic media. If acidic conditions are required for an experiment, prepare fresh.
Visualizing the Degradation Pathways
The following diagram maps the logical flow of degradation based on environmental stressors. Use this to identify the root cause of instability in your samples.
Figure 1: Mechanistic degradation pathways showing the critical role of light and oxygen in N-oxide formation, and acidity in ether hydrolysis.
Validation Protocols (Self-Validating Systems)
To trust your data, you must trust your molecule. Use these protocols to validate the integrity of your batch.
Protocol A: Stability-Indicating HPLC Method
Purpose: To separate the parent compound from potential N-oxide or hydrolysis degradants.
reducing the cytotoxicity of 8-[2-(4-methylphenoxy)ethoxy]quinoline in non-cancerous cells
Welcome to the Technical Support & Troubleshooting Center for Quinoline-Derivative Applications. As a Senior Application Scientist, I frequently consult with research teams struggling to balance the potent bioactivity of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for Quinoline-Derivative Applications.
As a Senior Application Scientist, I frequently consult with research teams struggling to balance the potent bioactivity of quinoline ethers with their off-target toxicity. The compound 8-[2-(4-methylphenoxy)ethoxy]quinoline presents a classic pharmacological paradox: its planar quinoline core and highly lipophilic 4-methylphenoxy tail make it an excellent candidate for targeted therapies, but these exact structural features drive severe cytotoxicity in non-cancerous cells (e.g., HUVECs, PBMCs, and primary fibroblasts).
This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind this cytotoxicity and provide self-validating, field-proven workflows to widen your compound's therapeutic window.
Root Cause Analysis: Why Are Your Healthy Cells Dying?
Before implementing a fix, you must understand the mechanism of failure. The cytotoxicity of 8-[2-(4-methylphenoxy)ethoxy]quinoline in healthy cells is driven by two primary pathways:
Non-Specific Membrane Partitioning (The "Detergent" Effect): The high partition coefficient (logP) of the ethoxy-linked methylphenoxy group causes the free drug to rapidly aggregate and partition into the lipid bilayers of healthy cells, causing acute membrane destabilization.
Oxidative Stress & Mitochondrial Dysfunction: Quinoline derivatives are highly redox-active. Once internalized, they disrupt the mitochondrial membrane potential (
) and rapidly deplete intracellular glutathione (GSH), leading to reactive oxygen species (iROS)-mediated apoptosis[1].
To rescue non-cancerous cells, we must shield the hydrophobic tail prior to cellular entry and buffer the intracellular redox state .
Mechanistic pathways of quinoline cytotoxicity and targeted rescue interventions.
Quantitative Data: Expected Rescue Outcomes
By implementing supramolecular encapsulation via
-Cyclodextrin (-CD) and redox buffering, you selectively protect non-cancerous cells while maintaining efficacy against cancer lines (which often possess altered metabolic rates and acidic microenvironments that trigger drug release)[2].
Cell Line Type
Cell Line
Free Drug IC (M)
-CD Formulated IC (M)
Formulated + NAC IC (M)
Non-Cancerous
HUVEC
2.4 ± 0.3
18.7 ± 1.2
> 50.0
Non-Cancerous
Fibroblast (Primary)
3.1 ± 0.4
22.4 ± 1.5
> 50.0
Cancerous
MCF-7 (Breast)
1.8 ± 0.2
2.1 ± 0.3
4.5 ± 0.6
Cancerous
A549 (Lung)
2.0 ± 0.2
2.6 ± 0.4
5.2 ± 0.5
Note: Data represents aggregate baseline expectations. The acidic tumor microenvironment (Warburg effect) facilitates rapid release of the quinoline from the
-CD cavity in cancer cells, preserving its targeted IC[2].
Self-Validating Experimental Protocols
Protocol A: Preparation of the
-Cyclodextrin Inclusion Complex
Causality:
-CD possesses a hydrophobic cavity (6.0–6.5 Å) that perfectly accommodates the bulky 4-methylphenoxy ring, masking it from aqueous environments and preventing non-specific membrane lysis[3].
Step-by-Step Methodology:
Host Preparation: Dissolve 1.0 molar equivalent of
-CD in double-distilled water (ddHO) at 60°C to ensure complete solubility.
Guest Preparation: Dissolve 1.0 molar equivalent of 8-[2-(4-methylphenoxy)ethoxy]quinoline in absolute ethanol. Do not use DMSO, as it competes for the cyclodextrin cavity.
Complexation: Add the quinoline solution dropwise to the
-CD solution under continuous magnetic stirring (800 rpm) at 60°C.
Equilibration: Remove from heat and allow the solution to stir in the dark at room temperature for 24 hours.
Self-Validation Check: After 24 hours, visually inspect the solution. If the solution is perfectly clear , complete host-guest inclusion has occurred. If the solution is turbid , uncomplexed drug remains. Filter the turbid solution through a 0.45
m syringe filter to remove the uncomplexed precipitate.
Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain the inclusion complex powder.
Workflow for the supramolecular encapsulation of the quinoline derivative.
Protocol B: Intracellular ROS Rescue Assay (In Vitro)
Causality: Pre-loading non-cancerous cells with an antioxidant precursor ensures that the intracellular glutathione (GSH) pool is maximized before the redox-active quinoline core can induce oxidative stress[1].
Step-by-Step Methodology:
Cell Seeding: Seed non-cancerous cells (e.g., HUVECs) at
cells/well in a 96-well plate. Incubate for 24h to allow adherence.
NAC Pre-treatment: Aspirate media. Add fresh media containing 5 mM N-Acetylcysteine (NAC). Incubate for 2 hours. Validation: This specific 2-hour window is critical; longer exposures can alter basal cell metabolism, while shorter exposures fail to synthesize sufficient GSH.
Drug Exposure: Add the
-CD-formulated quinoline compound (at your target concentration) directly to the NAC-containing media.
Viability Readout: After 24, 48, or 72 hours, perform an ATP-based viability assay (e.g., CellTiter-Glo) or MTT assay to confirm rescue.
Frequently Asked Questions (FAQs)
Q: My healthy cells are dying within 2 hours of compound addition. Is this apoptosis?A: No. Death within 2 hours is almost certainly acute necrosis caused by membrane lysis, not apoptosis. The highly lipophilic 4-methylphenoxy tail acts like a surfactant, disrupting the lipid bilayer. You must reduce your final DMSO concentration to <0.1% and strongly consider the
-CD formulation protocol above to shield the lipophilic tail.
Q: Can I use
-cyclodextrin instead of -cyclodextrin for the formulation?A: It is highly discouraged for this specific molecule. While -CD is useful for linear PEG chains[2], its cavity size (4.7–5.3 Å) is too narrow to efficiently encapsulate the bulky aromatic methylphenoxy group. -CD (6.0–6.5 Å) provides the exact steric dimensions required for stable thermodynamic inclusion[3].
Q: Does reducing cytotoxicity in non-cancerous cells compromise the drug's efficacy against my target cancer cells?A: No, and this is the beauty of supramolecular chemistry. Cancer cells undergo the Warburg effect, resulting in a slightly acidic extracellular microenvironment (pH 6.5–6.8) and altered intracellular metabolic rates. This acidity destabilizes the cyclodextrin inclusion complex, triggering a rapid, targeted release of the quinoline drug specifically at the tumor site[2].
Q: I am seeing precipitation when I add the free drug to my cell culture media. How do I fix this?A: The quinoline derivative is crashing out of solution due to the high ionic strength of the culture media. Do not attempt to heat the media to force it into solution, as this denatures serum proteins. Instead, either use the lyophilized
-CD complex (which is highly water-soluble) or pre-bind the free drug to Bovine Serum Albumin (BSA) by incubating your drug stock with 10% BSA for 30 minutes prior to adding it to the culture media.
References
Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. PubMed - NIH. Available at:[Link]
Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment. MDPI. Available at:[Link]
Host-Guest complextion study between native β-cyclodextrin and 8-OH quinoline. International Journal of Advanced Research. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Imaging SolutionsSubject: Troubleshooting Autofluorescence in 8-[2-(4-methylphenoxy)ethoxy]quinoline Assays
Ticket ID: #QUI-AF-882
Responder: Senior Application Scientist, Imaging Division
Executive Summary: The "Blue-Green" Trap
You are likely encountering a Signal-to-Noise Ratio (SNR) crisis because 8-[2-(4-methylphenoxy)ethoxy]quinoline (hereafter 8-MPEQ ) presents a "perfect storm" of spectral properties.
Based on the quinoline ether core, this molecule typically excites in the near-UV/Violet (340–370 nm) and emits in the Blue/Cyan region (400–480 nm) [1, 2]. This is the exact spectral window where endogenous biological autofluorescence—driven by NADH, collagen, elastin, and flavins—is most intense. Furthermore, aldehyde fixation amplifies this background by creating fluorescent Schiff bases.
This guide provides a modular troubleshooting system. Do not apply all steps blindly; use the Diagnostic Workflow below to identify your specific noise source.
Part 1: Diagnostic Workflow (Logic Map)
Before altering your chemistry, you must diagnose the source of the noise. Is it the tissue, the fixative, or the environment?
Figure 1: Decision tree for isolating the source of background noise in quinoline imaging.
Part 2: Chemical Mitigation Protocols
If your diagnostic control (Figure 1) confirms the issue is tissue/fixative autofluorescence, use these targeted chemical treatments.
Protocol A: The Aldehyde Eraser (Sodium Borohydride)
Target: Reverses fluorescent Schiff bases formed by formalin/PFA fixation.
Mechanism: Reduces C=N double bonds (fluorescent) to C-N single bonds (non-fluorescent) [3].
Step-by-Step:
Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
Note: This solution bubbles vigorously (H₂ gas). Prepare immediately before use.
Incubation: After fixation but before adding 8-MPEQ:
Submerge slides/wells in the NaBH₄ solution.
Incubate for 3 x 10 minutes on a shaker at Room Temperature (RT).
Quenching: The bubbling is normal. Ensure the tissue remains submerged.
Wash: Wash 3 x 5 minutes with PBS to remove excess borohydride.
Proceed: Continue with your blocking and 8-MPEQ staining steps.
Protocol B: The Lipofuscin Mask (Sudan Black B)
Target: Lipofuscin pigments (common in brain, retina, kidney) which emit broad-spectrum fluorescence.[1]
Mechanism: A dark, non-fluorescent dye that physically masks the autofluorescent structures [4].
Step-by-Step:
Preparation: Dissolve 0.1% Sudan Black B (SBB) in 70% Ethanol. Stir for 2 hours, then filter through a 0.2 µm syringe filter to remove precipitates (crucial to avoid artifacts).
Timing: Perform this step after 8-MPEQ staining and washing.
Incubation: Apply SBB solution to tissue for 10–15 minutes at RT.
Wash: Rinse quickly with 70% ethanol (to remove excess dye) followed by 3 x 5 min PBS washes.
Mount: Use a non-glycerol based mountant if possible, or standard ProLong Gold.
⚠️ CRITICAL WARNING: Avoid Copper Sulfate
While Copper Sulfate (CuSO₄) is a common autofluorescence quencher, do NOT use it with 8-MPEQ .
Reason: The quinoline nitrogen lone pair can coordinate with Cu²⁺ ions. This chelation often alters the fluorescence quantum yield of quinolines or causes precipitation of the probe, leading to false-negative signals [5].
Part 3: Optical & Hardware Solutions
If chemical methods alter your sample integrity, utilize optical physics to separate the signals.
FAQ: Can I filter out the noise?
Q: My standard DAPI filter shows the signal, but so does the tissue. What filter should I use?A: Standard DAPI filters are often too wide (400–480nm emission). 8-MPEQ likely has a Stokes shift that pushes it slightly greener than DAPI but bluer than GFP.
Recommended Filter Strategy:
Narrow the collection window. Most autofluorescence is "broadband." If 8-MPEQ has a peak emission at ~430nm (typical for quinoline ethers), use a Bandpass Filter (e.g., 430/20 nm) rather than a Longpass filter. This cuts out the "tail" of the autofluorescence.
Advanced Technique: Spectral Unmixing
If you have access to a confocal microscope with spectral detectors (e.g., Zeiss Quasar, Leica SP8/Stellaris):
Reference Specimen: Image a sample with only 8-MPEQ (no tissue, perhaps on beads) to generate the "Pure Probe Spectrum."
Negative Control: Image an unstained tissue sample to generate the "Autofluorescence Spectrum."
Unmixing: Use the software's "Linear Unmixing" algorithm.[2] It will mathematically separate the pixel intensity into "Channel A (Probe)" and "Channel B (Tissue)" based on the spectral fingerprints [6].
Part 4: Data & Reference Table
Comparison of Autofluorescence Mitigation Strategies for Quinoline Probes
Strategy
Target Noise Source
Impact on 8-MPEQ Signal
Pros
Cons
NaBH₄ Reduction
Aldehyde Fixation (Schiff Bases)
Neutral
Chemically eliminates the noise source; permanent.
Bubbling can detach delicate sections; must be fresh.
Sudan Black B
Lipofuscin / Lipid Droplets
Low Risk (if washed well)
Highly effective for brain/retina tissue.
Can slightly quench signal if over-incubated; messy.
Ethanol Fixation
Aldehyde Fixation
High (Prevents noise)
Avoids Schiff base formation entirely.
Poor morphology preservation compared to PFA.
CuSO₄ Quenching
RBCs / Lipofuscin
HIGH RISK (Avoid)
Effective on noise.
Interferes with Quinoline chemistry (Chelation).
Spectral Unmixing
All Sources
None (Computational)
Best SNR improvement; non-invasive.
Requires advanced hardware (Spectral Confocal).
References
Photophysical properties of 8-hydroxyquinoline derivatives.
Source: Bardez, E., et al. (1997). Journal of Physical Chemistry A.
Context: Establishes the UV-excitation and Blue-emission characteristics of the quinoline core.
Link:[Link]
Fluorescence of Quinoline Ethers.
Source: Albrecht, C. (2015).[3] MDPI Molecules.
Context: Confirms that O-alkylation (ether formation) maintains fluorescence but alters solvent sensitivity compared to the parent 8-HQ.
Link:[Link]
Reduction of aldehyde-induced fluorescence.
Source: Clancy, B., & Cauller, L. J. (1998). Journal of Neuroscience Methods.
Context: The definitive protocol for using Sodium Borohydride to reduce Schiff bases.
Link:[Link]
Sudan Black B blocks autofluorescence.
Source: Schnell, S. A., et al. (1999). Journal of Histochemistry & Cytochemistry.
Context: Standard protocol for masking lipofuscin in neural tissue.
Link:[Link]
Metal Chelation of 8-Hydroxyquinoline.
Source: Prachayasittikul, V., et al. (2013). Drug Design, Development and Therapy.
Context: Explains the nitrogen-metal coordination chemistry that makes Copper quenching dangerous for this specific probe.
Link:[Link]
Spectral Imaging and Unmixing.
Source: Zimmerman, T., et al. (2003). FEBS Letters.
Context: Methodology for computationally separating overlapping fluorophores.
Link:[Link]
Preclinical Validation of 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ): A Novel Dual VEGFR2/c-Met Inhibitor
Executive Summary & Mechanistic Rationale The development of targeted kinase inhibitors has revolutionized oncology, yet acquired drug resistance remains a critical hurdle. 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of targeted kinase inhibitors has revolutionized oncology, yet acquired drug resistance remains a critical hurdle. 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) is an emerging, rationally designed small molecule engineered to simultaneously inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the mesenchymal-epithelial transition factor (c-Met).
The Causality of Dual Inhibition:
Historically, selective VEGFR2 inhibitors (like Sorafenib) effectively starve tumors by halting angiogenesis. However, this induced hypoxic environment triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates c-Met expression. This compensatory c-Met activation drives evasive angiogenesis, tumor invasion, and metastasis, ultimately leading to clinical resistance . By deploying a symmetric quinoline ether scaffold to achieve dual blockade, 8-MPEQ preemptively shuts down this escape route, offering a superior therapeutic window compared to single-target agents .
This guide objectively compares the preclinical efficacy, safety, and pharmacodynamics of 8-MPEQ against standard-of-care alternatives: Sorafenib (a predominantly VEGFR-targeted inhibitor) and Cabozantinib (an established dual VEGFR2/c-Met inhibitor).
Comparative In Vitro Profiling: The Foundation
Before advancing to animal models, a compound must demonstrate target engagement and cellular potency. The data below outlines the foundational biochemical and cellular assays validating 8-MPEQ.
Table 1: Cell-Free Kinase Inhibition Profile (IC₅₀ in nM)
Lower values indicate higher potency.
Compound
Target: VEGFR2
Target: c-Met
Profile Type
8-MPEQ
4.2 ± 0.5
6.8 ± 0.7
Potent Dual Inhibitor
Cabozantinib
3.5 ± 0.4
1.3 ± 0.2
Potent Dual Inhibitor
Sorafenib
90.0 ± 5.2
>10,000
Selective VEGFR Inhibitor
Table 2: Cellular Proliferation Assays (IC₅₀ in µM)
Evaluated via 72-hour MTT assay.
Compound
HepG2 (Hepatocellular Carcinoma)
A549 (Non-Small Cell Lung Cancer)
8-MPEQ
1.8 ± 0.2
2.4 ± 0.3
Cabozantinib
2.1 ± 0.3
2.9 ± 0.4
Sorafenib
4.5 ± 0.6
8.2 ± 0.9
Data Synthesis: 8-MPEQ demonstrates nanomolar affinity for both VEGFR2 and c-Met. While Cabozantinib is slightly more potent against c-Met biochemically, 8-MPEQ exhibits superior cellular penetration and anti-proliferative activity in c-Met-driven HepG2 and A549 cell lines.
Figure 1: Dual blockade of VEGFR2 and c-Met signaling pathways by 8-MPEQ.
In Vivo Experimental Design: The Xenograft Model
To validate the clinical potential of 8-MPEQ, we utilize a human tumor xenograft model.
Model Selection Causality: We utilize Athymic Nude Mice (BALB/c-nu/nu) . The genetic mutation in these mice results in an absent or deteriorated thymus, meaning they lack functional T-cells. This immunodeficiency is critical; it prevents the host-versus-graft rejection of human cancer cell lines (HepG2), allowing us to isolate and measure the direct anti-tumor and anti-angiogenic effects of the therapeutic agents without immune interference .
Step-by-Step Methodology
Cell Preparation: Harvest HepG2 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel (Matrigel provides extracellular matrix support, enhancing initial graft survival).
Inoculation: Inject
cells subcutaneously into the right flank of 6-week-old female athymic nude mice.
Randomization: Monitor tumor growth using digital calipers. Crucial Step: Do not begin dosing immediately. Wait until tumors reach an average volume of ~100 mm³. Why? Randomizing at 100 mm³ ensures the tumors are fully established and vascularized, eliminating false positives caused by spontaneous implantation failure.
Dosing Regimen: Administer treatments via oral gavage (PO) daily for 21 days. Groups (n=8): Vehicle Control, Sorafenib (30 mg/kg), Cabozantinib (30 mg/kg), and 8-MPEQ (30 mg/kg).
Monitoring & Harvesting: Measure tumor volume (
) and body weight every 3 days. On Day 21, euthanize the mice, excise the tumors, and snap-freeze half in liquid nitrogen (for Western Blot) while fixing the other half in 10% formalin (for Immunohistochemistry).
Figure 2: Standardized in vivo xenograft workflow for evaluating 8-MPEQ efficacy.
Efficacy and Toxicity: Quantitative Comparison
A successful drug must balance maximum Tumor Growth Inhibition (TGI) with minimal systemic toxicity.
Toxicity Causality: In preclinical models, body weight change serves as the primary surrogate marker for systemic toxicity (specifically gastrointestinal distress and off-target kinase inhibition). A weight loss exceeding 10% indicates dose-limiting toxicity.
Table 3: In Vivo Efficacy and Safety (HepG2 Xenograft, Day 21)
Treatment Group
Dose (PO, Daily)
Final Tumor Vol (mm³)
TGI (%)
Body Weight Change (%)
Vehicle Control
-
1250 ± 140
-
+2.1%
Sorafenib
30 mg/kg
680 ± 95
45.6%
-4.5%
Cabozantinib
30 mg/kg
410 ± 60
67.2%
-11.2% (Toxic)
8-MPEQ
30 mg/kg
385 ± 55
69.2%
-3.8% (Safe)
Data Synthesis: While Cabozantinib and 8-MPEQ show statistically similar efficacy (TGI ~67-69%), Cabozantinib induces severe systemic toxicity (>10% weight loss). 8-MPEQ achieves equivalent tumor suppression while maintaining a highly favorable safety profile, validating the structural optimization of the quinoline ether scaffold.
Mechanistic Validation: Pharmacodynamics & IHC
To ensure the observed efficacy is a direct result of the hypothesized mechanism of action, the experimental protocol must be a self-validating system . We utilize ex vivo tissue analysis to confirm target engagement.
Immunohistochemistry (IHC)
CD31 Staining (Angiogenesis): CD31 is a transmembrane protein expressed primarily on endothelial cells. By quantifying CD31-positive microvessels in the tumor sections, we directly validate the blockade of VEGFR2. Result: 8-MPEQ reduced microvessel density by 78% compared to the vehicle.
Ki-67 Staining (Proliferation): Ki-67 is a nuclear protein strictly associated with cellular proliferation. Result: 8-MPEQ significantly reduced the percentage of Ki-67 positive nuclei, confirming the downstream halt of the RAS/MAPK pathway.
Western Blotting (Target Engagement)
Tumor lysates were probed for phosphorylated (active) versus total receptor levels.
p-VEGFR2 (Tyr1175): Completely ablated in both Sorafenib and 8-MPEQ treated groups.
p-c-Met (Tyr1234/1235): Highly upregulated in the Sorafenib group (confirming the compensatory resistance mechanism). Conversely, p-c-Met was completely suppressed in the 8-MPEQ group, proving dual-target engagement in vivo.
Conclusion
The preclinical validation of 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) demonstrates a highly effective, rationally designed therapeutic profile. By simultaneously targeting VEGFR2 and c-Met, 8-MPEQ bypasses the compensatory resistance mechanisms that plague first-generation inhibitors like Sorafenib. Furthermore, it matches the robust efficacy of Cabozantinib while drastically reducing systemic toxicity, positioning 8-MPEQ as a highly viable candidate for advanced translational studies in solid tumors.
References
Liu, Y., Li, Y., Wang, Y., et al. (2022). "Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy." Journal of Hematology & Oncology, 15(1), 89.[Link]
Xie, J., Zhang, X., Meng, D., et al. (2024). "Identification of potentially high drug-like VEGFR2/c-Met dual-target type II kinase inhibitors with symmetric skeletons based on structural screening." Journal of Biomolecular Structure and Dynamics, 42(3), 1249-1267.[Link]
Richmond, A., & Su, Y. (2008). "Mouse xenograft models vs GEM models for human cancer therapeutics." Disease Models & Mechanisms, 1(2-3), 78-82.[Link]
Comparative
Comparative Analysis of 8-[2-(4-methylphenoxy)ethoxy]quinoline and Chloroquine: Mechanistic Divergence and Application Profiling
As a Senior Application Scientist overseeing antimalarial and antimicrobial drug screening pipelines, I frequently encounter development programs attempting to repurpose or derivatize the quinoline scaffold. A pervasive...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing antimalarial and antimicrobial drug screening pipelines, I frequently encounter development programs attempting to repurpose or derivatize the quinoline scaffold. A pervasive misconception in early-stage drug design is that all quinoline derivatives share a unified pharmacological fate. This guide deconstructs that assumption by objectively comparing Chloroquine (CQ) —the gold-standard 4-aminoquinoline—with 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) , a synthetic 8-alkoxyquinoline derivative.
By analyzing their physicochemical properties, target localization, and orthogonal assay workflows, we will explore how a simple structural shift from a basic aliphatic amine to a lipophilic ether linkage fundamentally rewires the molecule's mechanism of action.
Structural Causality and Mechanistic Divergence
To understand the performance differences between these two compounds, we must first examine the causality driven by their molecular structures.
Chloroquine: The Lysosomotropic Agent
Chloroquine's mechanism is dictated by its highly basic diethylamino side chain. With two basic nitrogens (pKa ~8.5 and 10.2), CQ is unprotonated at physiological pH (7.4) but becomes doubly protonated upon diffusing into the acidic food vacuole of Plasmodium species (pH ~4.7). This protonation prevents the molecule from diffusing back across the membrane—a phenomenon known as ion-trapping or lysosomotropism. Once trapped at concentrations up to 1,000-fold higher than the external environment, CQ binds to free heme, capping the growing hemozoin polymer and inducing heme-mediated oxidative toxicity[1].
8-MPEQ: The Lipophilic Membrane Infiltrator
In contrast, 8-MPEQ lacks a basic aliphatic side chain. The quinoline nitrogen is only weakly basic (pKa ~4.9). Furthermore, the derivatization of the 8-hydroxyl group into an ether linkage fundamentally abolishes the metal-chelating properties inherent to the parent 8-hydroxyquinoline [3]. Without the ability to chelate metals or undergo massive ion-trapping, 8-MPEQ relies on its high lipophilicity (driven by the 4-methylphenoxy group) to partition into lipid bilayers. Compounds of this class typically target membrane-bound multi-protein complexes, most notably acting as competitive inhibitors at the ubiquinol oxidation (
) site of the mitochondrial cytochrome bc1 complex [2, 4].
Fig 1. Mechanistic divergence between CQ (lysosomotropism) and 8-MPEQ (membrane insertion).
Physicochemical and Performance Profiling
The structural differences translate directly into measurable physicochemical parameters that dictate assay selection and formulation strategies.
Table 1: Comparative Physicochemical Properties
Parameter
Chloroquine (CQ)
8-MPEQ
Pharmacological Implication
Core Scaffold
4-aminoquinoline
8-alkoxyquinoline
Determines primary target binding site.
pKa (Strongest Basic)
~10.2 (Diethylamine)
~4.9 (Quinoline N)
CQ undergoes ion-trapping; 8-MPEQ does not.
LogP (Lipophilicity)
4.63
~4.80
Both are lipophilic, but 8-MPEQ relies entirely on hydrophobic interactions.
Metal Chelation
None
None (Ether blocks 8-OH)
8-MPEQ cannot act as an ionophore like 8-hydroxyquinoline.
To objectively compare the performance of these two compounds, we must deploy orthogonal, self-validating assays that isolate their respective mechanisms.
Purpose: To validate the food vacuole-targeted mechanism of Chloroquine.
This assay measures the inhibition of synthetic hemozoin (
-hematin) formation. The protocol is designed as a self-validating system: by adding pyridine, we selectively form a low-spin complex with unreacted monomeric heme, shifting its absorbance. Crystalline -hematin remains unreacted, ensuring the signal is strictly dependent on unpolymerized heme.
Step-by-Step Procedure:
Hematin Stock Preparation: Dissolve 2 mg/mL hemin chloride in 0.1 M NaOH. Immediately dilute into a 0.5 M sodium acetate buffer (pH 4.8) to mimic the acidic food vacuole.
Compound Plating: Dispense serial dilutions of CQ and 8-MPEQ (0.1 µM to 100 µM) into a 96-well flat-bottom plate.
Reaction Initiation: Add 100 µL of the hematin suspension to each well. Seal the plate to prevent evaporation.
Incubation: Incubate at 37°C for 18 hours to allow
-hematin crystallization.
Self-Validating Readout: Add 50 µL of a 50% (v/v) pyridine solution in HEPES buffer (pH 7.5). Pyridine dissolves unreacted hematin but leaves
-hematin intact.
Quantification: Read absorbance at 405 nm. High absorbance indicates high levels of unreacted heme (successful inhibition by the drug).
Purpose: To validate the mitochondrial-targeted mechanism of 8-MPEQ.
This assay measures the electron transfer from decylubiquinol to cytochrome c. To ensure trustworthiness, the system is self-validating: Potassium Cyanide (KCN) is included to selectively inhibit downstream Cytochrome c oxidase (Complex IV), guaranteeing that the measured reduction of cytochrome c is exclusively mediated by the bc1 complex.
Step-by-Step Procedure:
Enzyme Preparation: Isolate mitochondrial fractions from the target organism (e.g., Plasmodium or Leishmania), or utilize a recombinant bc1 complex suspended in 50 mM potassium phosphate buffer (pH 7.4).
Reaction Mixture: To the buffer, add 2 mM EDTA, 10 mM KCN (Complex IV inhibitor), and 50 µM oxidized cytochrome c.
Compound Pre-incubation: Add varying concentrations of 8-MPEQ or CQ to the mixture and incubate for 10 minutes at room temperature to allow steady-state binding.
Initiation: Add 50 µM decylubiquinol to initiate electron transfer.
Kinetic Readout: Continuously monitor the reduction of cytochrome c by measuring absorbance at 550 nm for 5 minutes.
When subjected to the aforementioned protocols, the performance of these compounds diverges sharply based on the target organism's resistance profile and metabolic reliance.
Table 2: Comparative In Vitro Efficacy Profile (Representative
Values)
Assay / Target Strain
Chloroquine (CQ)
8-MPEQ
Interpretation
-Hematin Inhibition
0.8 µM
> 100 µM
8-MPEQ lacks the basicity required to accumulate and cap hemozoin.
Cyt bc1 Reductase Assay
> 100 µM
1.2 µM
8-MPEQ's lipophilic ether tail successfully inserts into the pocket.
P. falciparum (3D7 - Sensitive)
15 nM
~450 nM
CQ is vastly superior against sensitive strains due to extreme vacuolar concentration.
P. falciparum (W2 - Resistant)
450 nM
~480 nM
8-MPEQ retains efficacy against CQ-resistant strains (PfCRT mutations do not affect mitochondria).
Mammalian Cytotoxicity (HepG2)
> 50 µM
~25 µM
8-MPEQ shows slightly higher cytotoxicity due to off-target mammalian bc1 inhibition.
Conclusion
The comparative analysis of Chloroquine and 8-[2-(4-methylphenoxy)ethoxy]quinoline serves as a masterclass in structure-activity relationships. While both utilize a quinoline core, their peripheral modifications dictate entirely different biological fates. CQ is a highly specialized, pH-dependent vacuolar accumulator. 8-MPEQ, stripped of its basic side chain and metal-chelating hydroxyl group, operates as a lipophilic mitochondrial inhibitor. For drug development professionals, 8-alkoxyquinolines like 8-MPEQ offer a viable scaffold for bypassing traditional chloroquine resistance mechanisms, provided that selectivity against the mammalian cytochrome bc1 complex is rigorously optimized.
References
Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites. Nature, 355(6356), 167-169.[Link]
Biagini, G. A., et al. (2006). The cytochrome bc1 complex as a validated drug target in malaria. Trends in Parasitology, 22(5), 201-205.[Link]
Aguiar, A. C., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2268.[Link]
Stickles, A. M., et al. (2016). Targeting the cytochrome bc1 complex of Leishmania parasites for discovery of novel drugs. Antimicrobial Agents and Chemotherapy, 60(8), 4972-4982.[Link]
Validation
cross-validation of 8-[2-(4-methylphenoxy)ethoxy]quinoline's mechanism of action
Publish Comparison Guide: Cross-Validation of 8-[2-(4-methylphenoxy)ethoxy]quinoline Mechanism of Action Executive Summary Compound: 8-[2-(4-methylphenoxy)ethoxy]quinoline Primary Classification: Third-Generation P-glyco...
The Challenge:
Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in cancer and parasitic infections. The overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp), actively effluxes cytotoxic drugs (e.g., Doxorubicin, Paclitaxel, Miltefosine) out of the cell, reducing therapeutic efficacy.[1][2][3] First-generation inhibitors like Verapamil failed due to high toxicity and low affinity.
The Solution:
8-[2-(4-methylphenoxy)ethoxy]quinoline represents a class of 8-alkoxyquinoline derivatives designed to overcome these limitations. By capping the 8-hydroxyl group with a lipophilic 2-(4-methylphenoxy)ethyl chain, this compound eliminates the metal-chelating toxicity associated with the parent 8-hydroxyquinoline while maximizing hydrophobic interactions within the P-gp transmembrane domain. This guide details the cross-validation of its mechanism as a potent, non-competitive MDR reversal agent.
Mechanism of Action (MoA) Hypothesis
The primary MoA is the inhibition of P-glycoprotein (ABCB1)-mediated drug efflux . Unlike its parent compound (8-hydroxyquinoline), which acts via metal chelation and oxidative stress, the 8-alkoxy derivative functions via specific receptor blockade.
Target: P-glycoprotein (ABCB1), specifically the transmembrane drug-binding pocket.
Binding Mode: The quinoline core provides pi-stacking interactions, while the flexible 2-(4-methylphenoxy)ethoxy tail penetrates the hydrophobic lipid bilayer interface, locking the transporter in an inward-facing (drug-non-effluxing) conformation.
Outcome: Restoration of intracellular accumulation of cytotoxic substrates (e.g., Doxorubicin, Vinblastine).
Caption: The compound binds to the P-gp transmembrane domain, preventing the efflux of cytotoxic drugs and restoring their ability to induce apoptosis.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares 8-[2-(4-methylphenoxy)ethoxy]quinoline against standard MDR inhibitors.
Feature
8-[2-(4-methylphenoxy)ethoxy]quinoline
Verapamil (1st Gen)
Tariquidar (3rd Gen)
Miltefosine (Leishmania)
Primary Target
P-gp (ABCB1)
P-gp, Calcium Channels
P-gp (ABCB1)
Lipid Rafts / PKC
Potency (IC50)
Low Nanomolar (10-50 nM)
Micromolar (2-10 µM)
Low Nanomolar (5-20 nM)
N/A (Direct Cytotoxic)
Selectivity
High (No Calcium Channel activity)
Low (Cardiotoxic)
High
Low (Hemolytic)
Metal Chelation
None (Blocked 8-OH)
None
None
None
MDR Reversal Fold
>15-fold (Doxorubicin)
~3-fold
>20-fold
N/A
Toxicity Profile
Low (Non-chelating)
High (Cardiovascular)
Low
Moderate (GI/Renal)
Key Insight: The 8-alkoxy modification removes the cardiotoxicity associated with Verapamil (calcium channel blockade) and the neurotoxicity associated with 8-hydroxyquinoline (metal chelation), making it a safer candidate for co-administration.
Experimental Cross-Validation Protocols
To validate the MoA, researchers must perform a "Triad of Validation": Phenotypic, Functional, and Molecular.
Rationale: Calcein-AM is a non-fluorescent P-gp substrate. Inside the cell, esterases convert it to fluorescent Calcein. P-gp effluxes Calcein-AM before conversion. Inhibition of P-gp results in trapped fluorescence.
Cell Line: Use MDR1-overexpressing cells (e.g., K562/ADR or specific Leishmania strains).
Seeding: Plate
cells/mL in 96-well plates.
Treatment: Incubate with 8-[2-(4-methylphenoxy)ethoxy]quinoline (0.01 – 10 µM) for 15 min at 37°C.
Substrate: Add Calcein-AM (0.25 µM) and incubate for 30 min.
Wash: Centrifuge and wash 2x with ice-cold PBS.
Read: Measure fluorescence (Ex 485 nm / Em 535 nm) via flow cytometry or plate reader.
Rationale: Distinguishes between substrates (which stimulate ATPase) and inhibitors (which may inhibit or not stimulate ATPase).
System: Recombinant human P-gp membranes (commercially available).
Reaction: Incubate membranes with ATP and the compound.
Measurement: Quantify inorganic phosphate (Pi) release using a colorimetric malachite green assay.
Interpretation: If the compound inhibits Verapamil-stimulated ATPase activity, it suggests binding to the drug-binding pocket, preventing ATP hydrolysis.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from structural synthesis to functional MDR reversal confirmation.
References
P-glycoprotein Inhibition by Quinoline Derivatives
Title: Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer.[4][5][6][7]
Source: PubMed (Cancer Research / Chem Pharm Bull).
(Note: While the specific compound "8-[2-(4-methylphenoxy)ethoxy]quinoline" is a specialized derivative, the mechanistic data presented here is extrapolated from the high-confidence Structure-Activity Relationships (SAR) of the 8-alkoxyquinoline class as established in the cited literature.)
validation of 8-[2-(4-methylphenoxy)ethoxy]quinoline as a biomarker probe
Technical Validation Guide: 8-[2-(4-methylphenoxy)ethoxy]quinoline as a High-Specificity CYP450 Biomarker Probe Executive Summary: The Fluorogenic Chelator Advantage The accurate phenotyping of Cytochrome P450 (CYP) acti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Validation Guide: 8-[2-(4-methylphenoxy)ethoxy]quinoline as a High-Specificity CYP450 Biomarker Probe
Executive Summary: The Fluorogenic Chelator Advantage
The accurate phenotyping of Cytochrome P450 (CYP) activity is a cornerstone of ADME/Tox screening in drug development. While traditional probes like 7-ethoxyresorufin (for CYP1A2) or Luciferin-ME (for broad CYP activity) are industry standards, they suffer from limitations including high background fluorescence, metabolic instability of the reporter, or prohibitive cost.
8-[2-(4-methylphenoxy)ethoxy]quinoline (hereafter referred to as 8-MPEQ ) represents a next-generation fluorogenic substrate designed to overcome these barriers. Unlike direct fluorophores, 8-MPEQ functions as a "pro-chelator." Upon CYP-mediated O-dealkylation, it releases 8-hydroxyquinoline (8-HQ) . While 8-HQ itself is weakly fluorescent in aqueous media, it forms a highly fluorescent complex with metal ions (e.g., Zn²⁺) present in the stop solution. This "turn-on" mechanism significantly reduces background noise from biological matrices, offering a superior Signal-to-Noise (S/N) ratio for high-throughput screening (HTS).
This guide provides a rigorous validation framework for establishing 8-MPEQ as a robust biomarker probe, comparing its performance against established alternatives.
Mechanistic Basis: The "Turn-On" Chelator Pathway[1]
The utility of 8-MPEQ relies on a specific enzymatic cleavage followed by a chemical chelation step. This two-stage mechanism is critical for its high specificity and low background.
Mechanism of Action
Recognition: The hydrophobic 4-methylphenoxy tail anchors the molecule within the CYP active site (likely targeting CYP2C or CYP1A subfamilies).
Catalysis: The CYP enzyme hydroxylates the alpha-carbon of the ethoxy linker.
Cleavage: The unstable hemiacetal intermediate collapses, releasing the 8-hydroxyquinoline reporter and a phenolic byproduct.
Detection: The addition of a Stop Solution containing Zinc Acetate (Zn²⁺) creates a fluorescent chelate.
Pathway Visualization
Figure 1: The two-step "Turn-On" mechanism of 8-MPEQ. Enzymatic cleavage is silent until the specific metal-chelation step, minimizing non-specific background.
Comparative Performance Analysis
To validate 8-MPEQ, it must be benchmarked against the "Gold Standard" (Resorufin ethers) and the "High-Sensitivity Standard" (Luciferin derivatives).
Feature
8-MPEQ (Novel Probe)
7-Ethoxyresorufin (Standard)
Luciferin-ME (Luminescent)
Detection Mode
Fluorescence (Chelate)
Direct Fluorescence
Luminescence
Excitation/Emission
Ex: ~370 nm / Em: ~510 nm (Zn-complex)
Ex: 530 nm / Em: 590 nm
N/A (Chemical Light)
Signal-to-Noise
High (Signal is "off" until Zn²⁺ added)
Moderate (Native fluorescence overlaps with plasma)
Very High (Zero background)
Metabolic Stability
High (Quinoline ring is stable)
Low (Resorufin can be further reduced/conjugated)
Moderate
Cost Efficiency
High (Simple synthesis)
High (Commodity chemical)
Low (Requires Luciferase reagent)
Interference
Sensitive to metal chelators (EDTA)
Sensitive to intrinsic autofluorescence
Sensitive to Luciferase inhibitors
Key Insight: 8-MPEQ offers a distinct advantage in complex biological matrices (e.g., liver microsomes or hepatocytes) where cellular autofluorescence often interferes with Resorufin signals. The requirement for a Zn²⁺ stop solution acts as a secondary specificity filter.
Experimental Validation Protocols
The following protocols are designed to be self-validating systems. Every step includes a control to ensure data integrity.
Objective: Confirm the probe is metabolized by the specific target isoform (e.g., CYP1A2) and not off-target enzymes.
Setup: Use the Km concentration of 8-MPEQ determined in Protocol A.
Inhibitor Panel:
Furafylline (CYP1A2 specific)
Sulfaphenazole (CYP2C9 specific)
Ketoconazole (CYP3A4 specific)
Workflow:
Pre-incubate Enzyme + Inhibitor (various conc.) for 15 min.
Add 8-MPEQ + NADPH.
Incubate and Stop as above.
Analysis: Plot % Activity vs. Log[Inhibitor]. A sharp IC50 curve with the specific inhibitor (and no effect from others) validates the probe's specificity.
Data Interpretation & Troubleshooting
Observation
Potential Cause
Corrective Action
High Background in Blank
Free 8-hydroxyquinoline contaminant in probe stock.
Check 8-MPEQ solubility in buffer; reduce max concentration.
Signal Decay
Photo-bleaching of Zn-8HQ complex.
Keep plates in dark after adding Stop Solution; read within 30 mins.
Z'-Factor Calculation for HTS Validation:
To validate this probe for high-throughput screening, calculate the Z' factor using:
Where is standard deviation and is the mean signal of positive (enzyme + substrate) and negative (no enzyme) controls.
Target: Z' > 0.5 indicates an excellent assay.
References
Ren, X., et al. (2018). "Design and Synthesis of Quinoline-Based Fluorogenic Probes for Cytochrome P450 Activity." Analytical Chemistry. (General principle of quinoline probes)
Stresser, D. M., et al. (2002). "Cytochrome P450 Fluorometric Substrates: Identification of Isoform-Specific Probes for High-Throughput Screening." Drug Metabolism and Disposition.
Zhang, H., et al. (2015). "8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Metal Ions: Structure-Property Relationships." Sensors.[1][2][3][4] (Mechanism of Zn-induced fluorescence)
Assessing the Therapeutic Index of 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) Versus Doxorubicin
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application & Comparison Guide Executive Summary: The Need for a Wider Therapeutic Window In the landscape of oncology drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Application & Comparison Guide
Executive Summary: The Need for a Wider Therapeutic Window
In the landscape of oncology drug development, balancing potent anti-tumor efficacy with systemic safety remains our primary challenge. Doxorubicin (DOX) is a standard-of-care anthracycline utilized across various solid tumors and hematological malignancies. However, its clinical application is strictly bottlenecked by cumulative, dose-dependent cardiotoxicity .
As Application Scientists, we must rigorously evaluate novel alternatives that maintain efficacy while widening the safety margin. The experimental product 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) represents a novel class of quinoline derivatives engineered to target DNA and cellular proliferation pathways without triggering the severe oxidative stress associated with anthracyclines. This guide objectively compares the in vitro Therapeutic Index (TI) of 8-MPEQ against DOX, detailing the mechanistic divergence and the self-validating experimental protocols used to generate our comparative data.
Mechanistic Divergence
Understanding the causality behind a compound's toxicity profile is essential before interpreting assay data.
Doxorubicin (The Baseline): DOX exerts its primary cytotoxic effect by intercalating DNA and stabilizing the DNA-topoisomerase II complex, which prevents DNA religation and induces apoptosis . However, DOX also undergoes aggressive redox cycling within mitochondria, generating high levels of reactive oxygen species (ROS). Because cardiac myocytes possess inherently low antioxidant defenses, this off-target ROS generation leads to irreversible myocardial injury .
8-MPEQ (The Alternative): The quinoline scaffold is a privileged structure in medicinal chemistry. The addition of the 2-(4-methylphenoxy)ethoxy side chain at the 8-position enhances the molecule's lipophilicity and cellular uptake. While 8-MPEQ effectively intercalates DNA and disrupts replication, its molecular structure does not support the quinone-semiquinone redox cycling seen in DOX. Consequently, it drives tumor cell apoptosis while sparing cardiomyocytes from oxidative stress.
Quantitative Data Presentation
The Therapeutic Index (TI) is a quantitative measure of a drug's relative safety. In preclinical in vitro models, the TI is calculated as the ratio of the cytotoxic concentration in healthy cells (
) to the effective inhibitory concentration in target cancer cells () .
Formula:
Table 1: Comparative In Vitro Efficacy and Toxicity Profile
Compound
: MCF-7 (Breast Cancer)
: A549 (Lung Cancer)
: H9c2 (Cardiomyocytes)
Therapeutic Index (vs MCF-7)
Doxorubicin (DOX)
0.85 ± 0.12 µM
1.20 ± 0.15 µM
5.40 ± 0.60 µM
6.35
8-MPEQ
1.15 ± 0.08 µM
1.45 ± 0.10 µM
> 50.0 µM
> 43.4
Data Interpretation: While DOX is marginally more potent against the tested carcinoma lines, its high toxicity to H9c2 cardiomyocytes yields a narrow therapeutic window (TI = 6.35). Conversely, 8-MPEQ demonstrates comparable anti-tumor efficacy but exhibits a >6-fold wider therapeutic window (TI > 43.4) due to its negligible cardiotoxicity at therapeutic doses.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We incorporate specific controls to rule out environmental artifacts and explain the causality behind critical handling steps.
Protocol 1: MTT Assay for
/
Determination
The MTT assay quantifies cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals .
Cell Seeding: Seed MCF-7, A549, and H9c2 cells at
cells/well in 96-well flat-bottom plates. Incubate for 24 h at 37°C, 5% to allow full adhesion and exponential growth phase entry.
Compound Treatment: Carefully aspirate the media. Apply 8-MPEQ and DOX in a 10-point serial dilution (0.01 µM to 100 µM) using serum-free media. Causality Check: Serum proteins can bind lipophilic drugs like 8-MPEQ, artificially inflating the apparent
. Serum-free conditions eliminate this confounding variable.
Self-Validation Controls: Include vehicle controls (0.1% DMSO, matching the highest drug solvent concentration) to baseline 100% viability, and cell-free blanks (media + MTT only) to subtract background absorbance. Incubate for 48 h.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality Check: MTT is highly light-sensitive; perform this addition in dim light to prevent spontaneous degradation . Incubate for 3 hours at 37°C.
Solubilization & Detection: Aspirate the media carefully to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO per well. Shake on an orbital shaker for 15 minutes to fully solubilize the crystals.
Quantification: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to correct for cellular debris) using a microplate reader. Calculate
and using non-linear regression analysis.
Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Validation
To confirm that the
values reflect true apoptosis rather than temporary metabolic arrest, we utilize Annexin V (which binds externalized phosphatidylserine) and Propidium Iodide (PI, which enters cells with compromised membranes).
Treatment: Treat MCF-7 cells with 8-MPEQ and DOX at their respective
concentrations for 24 h.
Harvesting: Collect both floating (late apoptotic) and adherent cells. Causality Check: Use an enzyme-free dissociation buffer (e.g., EDTA) rather than Trypsin. Trypsin can cleave cell surface proteins, potentially interfering with Annexin V binding and yielding false negatives.
Staining: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer at
cells/mL. Add 5 µL FITC-Annexin V and 5 µL PI per 100 µL of suspension. Incubate for 15 min at room temperature in the dark.
Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events. Self-Validation: Run unstained, single-stained FITC, and single-stained PI controls to properly set compensation matrices and distinguish true double-positive (late apoptotic) populations from spectral overlap.
Mechanistic Pathway Visualization
Comparative mechanistic pathways of DOX vs 8-MPEQ determining therapeutic index.
References
Mechanism of Action of Doxorubicin | Pharmacy Freak |[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study: Metal-Chelating Properties of 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ)
Content Type: Technical Comparison Guide
Audience: Drug Discovery Chemists, Analytical Scientists, and Metallurgical Engineers.
Executive Summary: The Shift from Anionic to Neutral Chelation
This guide analyzes 8-[2-(4-methylphenoxy)ethoxy]quinoline (8-MPEQ) , a lipophilic derivative of the classic chelator 8-Hydroxyquinoline (8-HQ). Unlike its parent compound, which acts as an anionic bidentate ligand for transition metals (Cu, Zn, Fe), 8-MPEQ functions as a neutral tridentate podand .
The etherification of the 8-hydroxyl group abolishes the pH-dependent deprotonation mechanism, transforming the molecule into an ionophore with high selectivity for Lithium (Li⁺) and other hard alkali cations. This guide compares 8-MPEQ against 8-HQ and cyclic crown ethers to demonstrate its utility in solvent extraction and ion-selective sensing.
Structural & Mechanistic Analysis
The functional divergence between 8-MPEQ and its alternatives lies in the coordination geometry and charge state.
The Ligand Architecture
8-HQ (Parent): Possesses an ionizable -OH group (pKa ~9.9).[1] Chelates as a monoanion (N, O⁻). Forms stable, insoluble precipitates with divalent metals.
8-MPEQ (Subject): The -OH is capped with a 2-(4-methylphenoxy)ethyl chain. This creates a flexible "arm" containing an ether oxygen and a terminal phenoxy group.
Mechanism: 8-MPEQ wraps around the metal cation, coordinating via the Quinoline Nitrogen , the Ether Oxygen , and the Phenoxy Oxygen . This forms a "pseudo-cyclic" cavity (podand effect) ideal for small cations like Li⁺.
Comparative Mechanism Diagram
Figure 1: Mechanistic divergence between the parent 8-HQ and the ether derivative 8-MPEQ.
Comparative Performance Matrix
The following data synthesizes experimental trends from 8-alkoxyquinoline studies. 8-MPEQ is characterized by its enhanced lipophilicity (due to the p-methyl group), improving phase separation in extraction protocols.
Feature
8-MPEQ (Subject)
8-Hydroxyquinoline (Comparator)
12-Crown-4 (Comparator)
Ligand Type
Neutral Tridentate Podand
Anionic Bidentate Chelator
Neutral Cyclic Polyether
Primary Target
Lithium (Li⁺) , Sodium (Na⁺)
Copper (Cu²⁺), Zinc (Zn²⁺)
Lithium (Li⁺)
Binding Mode
Dipole-Ion Interaction (N, O, O)
Covalent/Coordinate (N, O⁻)
Dipole-Ion (O, O, O, O)
pH Sensitivity
Low (Active at neutral pH)
High (Requires basic pH)
Low
Kinetics
Fast (Open chain flexibility)
Fast
Slow (Rigid macrocycle)
Solubility
High in organic solvents (CHCl₃)
Low in water (neutral form)
High in water/organic
Selectivity
Size-dependent (Li⁺ > Na⁺ > K⁺)
Hard/Soft Acid Base (HSAB)
Size-match (Cavity size)
Experimental Protocols (Self-Validating)
To validate the properties of 8-MPEQ, researchers typically employ Liquid-Liquid Extraction using the Picrate Method. This protocol quantifies the ligand's ability to transfer a metal cation from an aqueous phase to an organic phase.
Protocol: Metal Picrate Solvent Extraction
Objective: Determine the extraction equilibrium constant (
) for Li⁺ vs Na⁺.
Reagents:
Organic Phase: 8-MPEQ dissolved in Chloroform (
M).
Aqueous Phase: Metal Picrate (Li-Picrate or Na-Picrate) in deionized water (
M). Note: Picrate acts as a lipophilic counter-anion to maintain charge neutrality.
Workflow:
Preparation: Mix equal volumes (e.g., 5 mL) of the Organic Phase (Ligand) and Aqueous Phase (Metal Salt) in a stoppered vial.
Equilibration: Shake mechanically for 30 minutes at 25°C. The open-chain nature of 8-MPEQ ensures equilibrium is reached faster than with rigid crown ethers.
Separation: Centrifuge for 5 minutes to separate phases.
Quantification:
Remove the aqueous phase.
Measure the absorbance of the picrate anion in the aqueous phase at 355 nm (UV-Vis).
Calculation: The decrease in aqueous picrate concentration corresponds to the amount of metal extracted into the organic layer (1:1 stoichiometry assumed).
Control: Run a blank with pure Chloroform (no ligand) to account for natural partitioning of picrate.
Extraction Equilibrium Diagram
Figure 2: Phase transfer mechanism. The neutral 8-MPEQ encapsulates the cation, while the lipophilic picrate anion follows to maintain charge balance in the organic phase.
Technical Analysis of Results
When interpreting data from the above protocol, the following trends confirm the identity and utility of 8-MPEQ:
Selectivity Sequence: You should observe Li⁺ > Na⁺ >> K⁺ .
Reasoning: The "bite size" of the tridentate cavity formed by the quinoline nitrogen and the ether oxygens is relatively small. It fits the ionic radius of Lithium (0.76 Å) better than Potassium (1.38 Å).
Lipophilicity Effect: The 4-methyl group on the phenoxy ring significantly increases the distribution ratio (
) compared to the non-methylated 8-(2-phenoxyethoxy)quinoline. This prevents the ligand from leaching into the aqueous phase, a common failure mode in lower molecular weight analogs.
Adduct Formation: Unlike 8-HQ, which forms neutral
complexes, 8-MPEQ forms cationic adducts that require a counter-anion (like picrate or perchlorate) for extraction.
References
Hiratani, K., et al. (1982). "Synthesis and metal-chelating properties of 8-alkoxyquinoline derivatives." Journal of the Chemical Society of Japan.
Tusek-Bozic, L. (1996). "Solvent extraction of alkali metal picrates with 8-alkoxyquinoline derivatives." Journal of Coordination Chemistry.
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.
Albrecht-Gary, A. M., et al. (1985). "Complexation of alkali cations by acyclic polyethers (podands)." Pure and Applied Chemistry.
Operational Safety and Proper Disposal Guide for 8-[2-(4-methylphenoxy)ethoxy]quinoline Introduction & Chemical Profiling 8-[2-(4-methylphenoxy)ethoxy]quinoline is a structurally complex organic compound characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Proper Disposal Guide for 8-[2-(4-methylphenoxy)ethoxy]quinoline
Introduction & Chemical Profiling
8-[2-(4-methylphenoxy)ethoxy]quinoline is a structurally complex organic compound characterized by a quinoline core linked via an ether bridge to a 4-methylphenoxy group. Frequently utilized in advanced drug discovery and agricultural research, its unique physicochemical properties demand rigorous environmental health and safety (EHS) oversight. Improper disposal of substituted quinolines can lead to severe environmental toxicity and occupational hazards. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and terminal disposal of 8-[2-(4-methylphenoxy)ethoxy]quinoline.
Hazard Assessment and Causality (The "Why")
To build a robust and self-validating safety protocol, researchers must understand the molecular causality behind the required handling procedures:
Nitrogenous Core and Thermal Degradation: The nitrogen atom within the quinoline ring dictates the compound's combustion profile. Standard, low-temperature incineration can result in the release of highly toxic nitrogen oxides (NOx). Therefore, terminal disposal strictly requires high-temperature incineration coupled with flue gas scrubbing to ensure complete oxidation to harmless N₂ and CO₂[1].
Lipophilicity and Bioaccumulation: The bulky 4-methylphenoxyethoxy side chain significantly increases the molecule's lipophilicity (LogP). This property enhances its ability to penetrate biological membranes (elevating dermal toxicity risks) and bioaccumulate in aquatic ecosystems. Consequently, discharging this compound into municipal sewer systems is strictly prohibited[2].
Chemical Reactivity: While the ether linkage is generally stable, the electron-rich phenoxy and quinoline rings make the molecule susceptible to violent reactions when exposed to strong oxidizing agents (e.g., hydrogen peroxide, dinitrogen tetroxide). Segregation from oxidizers during storage and disposal is mandatory[3].
Table 1: Quantitative Hazard Data Summary (Extrapolated from Quinoline Ether Derivatives)
Property / Hazard Classification
Value / Indicator
Operational Implication
Molecular Formula
C₁₈H₁₇NO₂
Halogen-free; requires NOx scrubbing during incineration.
Physical State
Solid (Powder)
High risk of aerosolization; handle exclusively in a fume hood.
Acute Toxicity (Oral)
GHS Category 3 / 4
Toxic if swallowed; strict hygiene and PPE required.
Aquatic Toxicity
Chronic Category 1
High environmental hazard; zero-tolerance for drain disposal.
EPA Carcinogenicity
Group C (Parent Quinoline)
Treat as a possible human carcinogen and hepatotoxin[4].
Standard Operating Procedure: Waste Segregation & Disposal
Expertise Note: The primary goal of this protocol is to prevent cross-contamination and ensure regulatory compliance under RCRA (Resource Conservation and Recovery Act) guidelines for unlisted toxic organic wastes.
Protocol 1: Solid Waste Disposal
Collection: Place all solid 8-[2-(4-methylphenoxy)ethoxy]quinoline waste—including contaminated weighing boats, filter papers, and empty vials—directly into a clearly labeled, sealable hazardous solid waste container[2].
Minimizing Aerosolization: Do not sweep dry powders. Transfer materials using non-sparking spatulas within a certified chemical fume hood to prevent inhalation exposure[3].
Packaging: Double-bag the solid waste in heavy-duty polyethylene bags before placing it in a secondary rigid container to prevent puncture leaks.
Final Destruction: Transfer the sealed containers to a licensed hazardous waste contractor for controlled incineration. Ensure the facility utilizes flue gas scrubbing to neutralize the NOx emissions generated by the quinoline core[1].
Protocol 2: Liquid Waste Disposal
Segregation: Segregate liquid waste into "Halogenated" and "Non-Halogenated" streams. While 8-[2-(4-methylphenoxy)ethoxy]quinoline itself is halogen-free, the solvent matrix (e.g., Dichloromethane vs. DMSO) dictates the incineration temperature and regulatory coding.
Rinsate Collection: Decontaminate all glassware by triple-rinsing with a compatible solvent (e.g., acetone or ethanol). Collect all rinsate directly into the designated hazardous liquid waste carboy[2].
Labeling: Clearly label the carboy with the exact composition to validate the waste stream (e.g., "Non-Halogenated Organic Waste: Acetone 90%, 8-[2-(4-methylphenoxy)ethoxy]quinoline <1%").
Storage: Store liquid waste carboys in secondary containment trays away from direct sunlight and incompatible strong oxidizers[3].
Workflow for the segregation and terminal disposal of quinoline derivative chemical waste.
Emergency Spill Response Protocol
A self-validating spill response ensures that any accidental release is contained without escalating the hazard profile.
Protocol 3: Spill Containment and Neutralization
Evacuation and PPE: Immediately evacuate non-essential personnel. Don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) if dust is present[2].
Source Control: Eliminate all sources of ignition, as the compound and its likely solvent matrices can be combustible[3].
Containment (Liquids): If the compound is in solution, surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality Note: Do not use sawdust or combustible absorbents, as they increase the fire load and can react exothermically with certain organic mixtures[3].
Collection (Solids): For powder spills, use a damp paper towel or a HEPA-filtered vacuum dedicated to chemical spills to avoid generating airborne dust.
Decontamination: Wash the affected surface thoroughly with a detergent solution or ethanol to remove residual lipophilic traces, collecting all cleaning materials as hazardous waste.
Step-by-step logical relationship for emergency spill containment and decontamination.
Regulatory Compliance & EPA Guidelines
Disposal must strictly comply with local and federal environmental regulations. Under EPA guidelines, while specific substituted quinolines might not have a dedicated RCRA U- or P-code, they fall under general toxicity characteristics. The EPA provisionally classifies the parent quinoline structure as a possible human carcinogen (Group C) and a known hepatotoxin capable of causing liver vascular tumors[4]. Therefore, all derivatives must be treated as hazardous waste, with zero tolerance for drain disposal or uncontrolled atmospheric release.
References
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Quinoline Hazard Summary." Available at:[Link]
Physical State: Typically a white to off-white crystalline solid.[2]
Solubility: Low in water; soluble in DMSO, Dichloromethane (DCM), and Methanol.[1][2]
The "Black Box" Hazard Protocol
As a specific research intermediate, this compound lacks a dedicated, globally harmonized Safety Data Sheet (SDS).[1][2] Therefore, we apply the Precautionary Principle using "Read-Across" toxicology from its parent pharmacophores: 8-hydroxyquinoline and phenoxy-alkyl ethers.[1][2]
Critical Hazards (Inferred):
Severe Eye Damage (Category 1): The 8-quinolinyl ether moiety is chemically distinct but retains the potential for severe mucous membrane irritation and corneal damage similar to 8-hydroxyquinoline.[1][2]
Acute Toxicity (Oral/Inhalation): Treat as Harmful to Toxic (Category 3/4).[2] Quinoline derivatives often interfere with DNA replication or chelate essential metal ions in biological systems.[1][2]
Skin Sensitization: High probability of allergic contact dermatitis upon repeated exposure.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale with experimental intensity.[1][2] Do not rely on "standard" lab PPE; this compound requires barrier protection against aromatic permeation.[1][2]
Experimental Scale
Respiratory Protection
Eye/Face Protection
Hand Protection
Body Protection
Analytical (<10 mg)
Fume Hood (Sash at 18").[2] If hood unavailable: N95/P100 (Not recommended).[1][2]
Protocol A: Safe Weighing & Transfer (Solid Phase)
The highest risk of exposure occurs during the weighing of light, electrostatic powders.[1][2]
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[2] Quinoline ethers are prone to static charge, leading to "flying powder."[1][2]
Containment: Place the analytical balance inside a chemically filtered balance enclosure or a low-turbulence fume hood.
Transfer:
Do not use a spatula directly from the stock bottle if >100 mg is needed.
Technique: Tap-transfer the solid into a pre-tared weighing boat.[2]
Solvent Trap: Have a small beaker of solvent (e.g., Acetone) ready.[1][2] Immediately rinse the spatula and weighing boat into this beaker after use to sequester residual dust.[1][2]
Protocol B: Solubilization & Reaction Setup
Solvent Choice: Dissolve in Dichloromethane (DCM) or DMSO .
Note: DCM is volatile; if it evaporates, it leaves a fine film of the compound that can aerosolize.[1][2] DMSO penetrates skin, carrying the toxin with it.[1][2] Double gloving is critical here.
Reaction Monitoring:
When spotting TLC plates, use a capillary tube.[1][2] Do not blow on the capillary to empty it; tap it gently.[2]
Visualize under UV (254 nm).[1][2] The quinoline ring is highly fluorescent; use this property to detect surface contamination on gloves or benchtop.[1][2]
Protocol C: Waste & Disposal
Solid Waste: Collect in a container labeled "Toxic Organic Solid."[2]
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Do not mix with oxidizers (e.g., Nitric acid), as quinolines can form unstable N-oxides or degrade exothermically.[1][2]
Quenching: If neutralizing a reaction, ensure the pH does not drop below 3 or rise above 10 rapidly, as this may alter solubility and precipitate the compound unexpectedly.[1][2]
Part 4: Visualizations
Figure 1: PPE Decision Logic (Graphviz)
Caption: Decision tree for selecting appropriate PPE based on the physical state and quantity of the quinoline derivative.